molecular formula C29H41NO3 B13906770 16,17-Dihydroheronamide C

16,17-Dihydroheronamide C

Cat. No.: B13906770
M. Wt: 451.6 g/mol
InChI Key: SAMBOMHOYJPACQ-LQVOQCKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,17-Dihydroheronamide C is a useful research compound. Its molecular formula is C29H41NO3 and its molecular weight is 451.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 16,17-Dihydroheronamide C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16,17-Dihydroheronamide C including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H41NO3

Molecular Weight

451.6 g/mol

IUPAC Name

(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one

InChI

InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11-,18-12-,21-14-,22-15-,24-16-,25-23-/t26-,27-,28+/m1/s1

InChI Key

SAMBOMHOYJPACQ-LQVOQCKZSA-N

Isomeric SMILES

CCC/C=C/C=C/C[C@@H]1CCC/C=C(\C=C/C=C\[C@H]([C@H](/C=C(\C=C/C=C\C(=O)N1)/C)O)O)/C

Canonical SMILES

CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 16,17-Dihydroheronamide C: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroheronamide C is a synthetic analogue of the natural product Heronamide C, a polyketide macrolactam.[1] It has been designed as a molecular probe to investigate the mode of action of Heronamide C and exhibits notable antifungal activity.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 16,17-Dihydroheronamide C, with a focus on experimental details and potential signaling pathway interactions.

Chemical Structure and Properties

16,17-Dihydroheronamide C is a macrocyclic lactam with a complex stereochemical arrangement. Its structure is closely related to Heronamide C, with the key difference being the saturation of the C16-C17 double bond.

Chemical Structure:

  • Molecular Formula: C₂₉H₄₁NO₃[1]

  • Molecular Weight: 451.64 g/mol [1]

  • CAS Number: 2698333-36-5[1]

  • SMILES: CC(/C=C/C=C/1)=C--INVALID-LINK----INVALID-LINK--/C=CC=CC(C)=CCCC--INVALID-LINK--NC1=O[1]

Physicochemical Properties:

A summary of the key physicochemical properties of 16,17-Dihydroheronamide C is presented in Table 1.

PropertyValueReference
Appearance White solid[1]
Molecular Formula C₂₉H₄₁NO₃[1]
Molecular Weight 451.64[1]
CAS Number 2698333-36-5[1]

Synthesis

The synthesis of 16,17-Dihydroheronamide C has been reported by Kanoh et al. and involves a multi-step process.[1] A simplified workflow of the synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product 5-Heptynal 5-Heptynal Homoallylamine Homoallylamine 5-Heptynal->Homoallylamine Kobayashi transfer aminoallylation Camphorquinone_derivative Camphorquinone_derivative Camphorquinone_derivative->Homoallylamine Teoc-protected_enyneamine Teoc-protected_enyneamine Homoallylamine->Teoc-protected_enyneamine Teoc protection Macrolactam Macrolactam Teoc-protected_enyneamine->Macrolactam Multi-step sequence 16_17_Dihydroheronamide_C 16_17_Dihydroheronamide_C Macrolactam->16_17_Dihydroheronamide_C Deprotection Mode_of_Action Heronamides Heronamides Saturated_Hydrocarbon_Chains Saturated_Hydrocarbon_Chains Heronamides->Saturated_Hydrocarbon_Chains Targets Lipid_Membrane Lipid_Membrane Membrane_Microdomains Membrane_Microdomains Lipid_Membrane->Membrane_Microdomains Contains Saturated_Hydrocarbon_Chains->Lipid_Membrane Component of Saturated_Hydrocarbon_Chains->Membrane_Microdomains Perturbs structure of Membrane_Disruption Membrane_Disruption Membrane_Microdomains->Membrane_Disruption Leads to Cellular_Dysfunction Cellular_Dysfunction Membrane_Disruption->Cellular_Dysfunction Results in

References

A Technical Guide to the Selective Synthesis of 16,17-Dihydroheronamide C from Heronamide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of a proposed method for the selective synthesis of 16,17-Dihydroheronamide C directly from its parent compound, Heronamide C. While 16,17-Dihydroheronamide C has been successfully synthesized as part of a multi-step total synthesis strategy for mode-of-action studies[1][2][3][4][5], this guide outlines a targeted, plausible late-stage approach for its preparation. Such a conversion would be valuable for rapidly accessing this analog to further probe the structure-activity relationships of the Heronamide class of natural products.

Heronamide C is a polyketide macrolactam with notable antifungal and cell morphology-altering activities.[6] The C16-C17 double bond has been identified as exceptionally important for its biological function.[2][3][4] Therefore, the targeted saturation of this bond to produce 16,17-Dihydroheronamide C is a key chemical modification for understanding its mechanism of action. This guide proposes a direct, one-step reduction of Heronamide C using selective catalytic hydrogenation.

Proposed Synthetic Approach: Directed Catalytic Hydrogenation

The primary challenge in converting Heronamide C to 16,17-Dihydroheronamide C is the chemoselective reduction of the C16-C17 olefin in the presence of other double bonds within the polyene macrolactam structure. To achieve this, we propose the use of a homogeneous hydrogenation catalyst known for its high selectivity and tolerance of various functional groups.

Rationale for Catalyst Selection:

Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆], is selected as the ideal candidate for this transformation. This iridium-based homogeneous catalyst is renowned for its exceptional activity in hydrogenating sterically hindered and polysubstituted alkenes under mild conditions.[1][3][5] Crucially, its catalytic activity can be directed by nearby hydroxyl groups, a feature present in the Heronamide C structure. This directing effect can enhance the rate and selectivity of the hydrogenation of a specific double bond proximal to the coordinating alcohol moiety. The macrolactam functional group is anticipated to be stable under the proposed mild hydrogenation conditions.

Experimental Protocols

This section details the proposed experimental procedure for the selective hydrogenation of Heronamide C to 16,17-Dihydroheronamide C.

Materials:

Procedure:

  • Preparation of the Reaction Vessel: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon gas. This process is repeated three times to ensure an inert atmosphere.

  • Reaction Setup: Heronamide C (10.0 mg, 0.022 mmol) and Crabtree's catalyst (1.8 mg, 0.0022 mmol, 10 mol%) are added to the flask. The flask is sealed with a septum and purged with argon for 5 minutes.

  • Solvent Addition: Anhydrous dichloromethane (5 mL) is added via syringe, and the mixture is stirred at room temperature until all solids are dissolved, resulting in an orange-colored solution.

  • Hydrogenation: The argon atmosphere is replaced with hydrogen by bubbling H₂ gas through the solution for 10 minutes. The reaction is then stirred under a balloon of H₂ at room temperature (25°C).

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 30-minute intervals.

  • Work-up: Upon completion (estimated 2-4 hours), the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes to afford 16,17-Dihydroheronamide C as a white solid.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis.

ParameterExpected ValueNotes
Reactant
Heronamide C Molar Mass449.62 g/mol C₂₉H₃₉NO₃[7]
Product
16,17-Dihydroheronamide C Molar Mass451.64 g/mol C₂₉H₄₁NO₃
Reaction Parameters
Theoretical Yield10.04 mgBased on 10.0 mg of Heronamide C.
Plausible Actual Yield7.5 - 8.5 mg (75-85%)High efficiency is expected with Crabtree's catalyst.
Spectroscopic Analysis
¹H NMR Shift ChangeDisappearance of olefinic protons at C16/C17. Appearance of new aliphatic protons.The characteristic signals for the C16-C17 double bond protons in Heronamide C will be absent, replaced by signals for the newly formed sp³-hybridized C-H bonds.
¹³C NMR Shift ChangeDisappearance of sp² signals for C16/C17. Appearance of new sp³ signals.The olefinic carbon signals will be replaced by signals in the aliphatic region of the spectrum.
High-Resolution Mass Spectrometry (HRMS)Calculated for C₂₉H₄₂NO₃ [M+H]⁺: 452.3165The observed mass should correspond to the addition of two hydrogen atoms to the molecular formula of Heronamide C.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the experimental workflow.

reaction_pathway Heronamide_C Heronamide C reagents H₂ (1 atm), Crabtree's Catalyst DCM, 25°C Heronamide_C->reagents Dihydroheronamide_C 16,17-Dihydroheronamide C reagents->Dihydroheronamide_C

Caption: Proposed reaction scheme for the synthesis of 16,17-Dihydroheronamide C.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Flame-dry Schlenk flask under vacuum backfill_ar 2. Backfill with Argon prep_vessel->backfill_ar add_reagents 3. Add Heronamide C and Crabtree's Catalyst backfill_ar->add_reagents add_solvent 4. Add anhydrous DCM add_reagents->add_solvent purge_h2 5. Purge with H₂ add_solvent->purge_h2 stir 6. Stir under H₂ balloon at 25°C purge_h2->stir monitor 7. Monitor by TLC/LC-MS stir->monitor concentrate 8. Concentrate in vacuo monitor->concentrate purify 9. Purify by silica gel chromatography concentrate->purify

Caption: Step-by-step experimental workflow for the proposed synthesis.

References

Probing the Mechanism of Action of Heronamide C: A Technical Guide on the Inactive Analog 16,17-Dihydroheronamide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronamides are a class of polyketide macrolactams isolated from marine-derived Streptomyces species that have garnered interest for their unique biological activities.[1][2] Heronamide C, a prominent member of this family, has been noted for its effects on mammalian cell morphology and its potent antifungal properties.[1][3] To elucidate the precise mechanism of action of heronamide C, various structural analogs have been synthesized and studied. This technical guide focuses on 16,17-Dihydroheronamide C, a synthetic analog designed as a probe to understand the functional significance of the C16-C17 double bond in the parent molecule.[3][4][5] The findings from studies on this analog have been pivotal in identifying the molecular target of the heronamide class of compounds.

The Critical Role of the C16-C17 Double Bond: Insights from 16,17-Dihydroheronamide C

The defining characteristic of 16,17-Dihydroheronamide C is its lack of biological activity.[3] This inactivity is in stark contrast to the potent antifungal effects of heronamide C and its other analogs. This key finding underscores the indispensable role of the C16-C17 double bond for the biological function of heronamide C.[3][4]

Comparative Antifungal Activity

The antifungal activity of 16,17-Dihydroheronamide C was evaluated against fission yeast (Schizosaccharomyces pombe) and compared with that of heronamide C, its enantiomer (ent-heronamide C), and a related analog, 8-deoxyheronamide C. The results conclusively demonstrate that the saturation of the C16-C17 double bond in 16,17-Dihydroheronamide C abrogates its antifungal efficacy.[3]

CompoundWild-Type (IC50, μM)erg2Δ Mutant (IC50, μM)erg31Δ erg32Δ Double Mutant (IC50, μM)
16,17-Dihydroheronamide C > 50Not ReportedNot Reported
Heronamide C Not explicitly reported, but activeNot ReportedNot Reported
ent-Heronamide C 0.260.440.38
8-Deoxyheronamide C ~0.52 (inferred from 2-fold less potency than ent-heronamide C)Not ReportedNot Reported

Data sourced from Kanoh et al., 2021.[3]

The Mechanism of Action of Active Heronamides: Targeting Lipid Membranes

Studies on active heronamides, such as heronamide C and 8-deoxyheronamide C, have revealed that their primary cellular target is the cell membrane.[6][7][8] Specifically, these molecules appear to interact directly with saturated hydrocarbon chains within the lipid bilayer.[6][7][8] This interaction is thought to disrupt the structure of membrane microdomains, leading to observable defects in cell wall morphology and ultimately inhibiting cell growth.[6][7] The planarity and conformational rigidity conferred by the polyene structure of active heronamides, including the C16-C17 double bond, are likely crucial for this membrane interaction. The saturation of this bond in 16,17-Dihydroheronamide C would alter the three-dimensional shape of the macrolactam ring, thereby preventing its effective binding to the lipid membrane.

Below is a diagram illustrating the proposed mechanism of action for active heronamides and the reason for the inactivity of 16,17-Dihydroheronamide C.

G Proposed Mechanism of Heronamide C and Inactivity of its Dihydro-analog cluster_0 Active Heronamide C cluster_1 Inactive 16,17-Dihydroheronamide C Heronamide C Heronamide C Lipid Bilayer Lipid Bilayer Heronamide C->Lipid Bilayer Binds to saturated hydrocarbon chains Membrane Microdomain Membrane Microdomain Lipid Bilayer->Membrane Microdomain Disrupts structure Cell Wall Defect Cell Wall Defect Membrane Microdomain->Cell Wall Defect Leads to Dihydroheronamide C Dihydroheronamide C Dihydroheronamide C->Lipid Bilayer Altered conformation prevents binding No Binding No Binding Dihydroheronamide C->No Binding

Caption: Mechanism of heronamide C and its inactive dihydro-analog.

Experimental Protocols

Antifungal Growth Inhibition Assay

The antifungal activity of the heronamide compounds was assessed using a liquid culture-based growth inhibition assay against Schizosaccharomyces pombe.

  • Yeast Strains: Wild-type and sterol mutant strains of S. pombe were used.[3]

  • Culture Media: Yeast cells were cultured in a standard yeast extract-based liquid medium (e.g., YES medium).

  • Compound Preparation: The test compounds were dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Assay Procedure:

    • Yeast cells were inoculated into fresh liquid medium at a low initial cell density.

    • The test compounds were added to the cell cultures at various concentrations.

    • The cultures were incubated at an appropriate temperature (e.g., 30°C) with shaking for a defined period (e.g., 24-48 hours).

  • Data Analysis:

    • Cell growth was monitored by measuring the optical density (OD) of the cultures at 600 nm using a spectrophotometer.

    • The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve.

Surface Plasmon Resonance (SPR) for Lipid Interaction

To investigate the direct interaction between heronamides and lipid membranes, surface plasmon resonance experiments were conducted.[6][7]

  • Liposome Preparation: Liposomes composed of specific phospholipids (B1166683) (e.g., those with saturated hydrocarbon chains) were prepared.

  • SPR Sensor Chip: A sensor chip (e.g., a Biacore L1 chip) was coated with the prepared liposomes to create a lipid bilayer surface.

  • Analyte Injection: Solutions of the heronamide compounds (analytes) at different concentrations were flowed over the sensor chip surface.

  • Data Acquisition: The binding of the heronamides to the lipid bilayer was detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Data Analysis: The association and dissociation kinetics of the binding were analyzed to determine the affinity of the interaction.

Below is a workflow diagram for a typical antifungal growth inhibition assay.

G Workflow for Antifungal Growth Inhibition Assay Yeast Culture Yeast Culture Incubation Incubation Yeast Culture->Incubation Inoculate Compound Dilution Compound Dilution Compound Dilution->Incubation Add to culture OD Measurement OD Measurement Incubation->OD Measurement After 24-48h IC50 Calculation IC50 Calculation OD Measurement->IC50 Calculation Analyze data

References

An In-depth Technical Guide on the Discovery and Origin of Heronamide Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activity of the heronamide family of natural products. It includes quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of this unique class of polyketide macrolactams.

Discovery and Origin

Heronamides are a class of 20-membered polyene macrolactam natural products.[1] The first members of this family, heronamides A, B, and C, were isolated from a Streptomyces sp. collected from a shallow water sediment sample off Heron Island, Australia, from which their name is derived.[2] Since this initial discovery, several other heronamides and related analogs (D-L) have been isolated from various actinomycetes, including deep-sea-derived Streptomyces sp. SCSIO 03032 and the soil bacterium Streptomyces niveus.[1][3]

The producing organisms are primarily from the genus Streptomyces, known producers of a wide array of bioactive secondary metabolites.[4] Strains have been isolated from diverse environments, ranging from marine sediments to terrestrial forest soil, highlighting the broad distribution of the biosynthetic machinery for these compounds.[1][2] The production of certain heronamides has been observed to increase when artificial seawater is added to the culture medium, suggesting that salt stress may induce specific enzymatic transformations, such as epoxidation, in the biosynthetic pathway.[5]

Chemical Structure and Properties

Heronamides are characterized by a 20-membered macrolactam ring containing multiple double bonds and methyl groups at positions C-6 and C-14, with an unsaturated hydrocarbon tail at C-19.[1] Variations in the family arise from differences in hydroxylation, epoxidation, and subsequent intramolecular cyclizations.[1] For instance, Heronamide G was identified as having a molecular formula of C₂₇H₃₇NO₅ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Quantitative Data Summary

The following table summarizes key quantitative data for representative heronamides. This data is compiled from various studies and is crucial for identification and bioactivity comparison.

CompoundMolecular FormulaMass (HRESIMS [M+H]⁺)Source OrganismKey Bioactivity (IC₅₀)Reference
Heronamide A C₂₇H₃₅NO₄438.2644Streptomyces sp. (CMB-M0406)Antifungal[2]
Heronamide C C₂₇H₃₇NO₄440.2801Streptomyces sp. (CMB-M0406)Targets lipid membranes[6][7][8]
Heronamide F C₂₇H₃₇NO₅456.2750Streptomyces sp. (SCSIO 03032)Not extensively reported[3]
Heronamide G C₂₇H₃₇NO₅456.2758Streptomyces niveus (YIM 32862)No significant cytotoxicity or antimicrobial activity reported[1]
8-Deoxyheronamide C C₂₇H₃₇NO₃424.2852Streptomyces sp.Perturbs membrane microdomains[6][8][9]
Heronamide M C₂₇H₃₅NO₅454.2597Streptomyces sp. (OUCT16-38)Antibacterial against E. faecium (18.7 µM) & E. faecalis (39.4 µM)[10]

Experimental Protocols

The methodologies outlined below are representative of the key experiments used in the study of heronamides.

4.1. Fermentation and Isolation of Heronamides G-L

  • Producing Organism : Streptomyces niveus (strain YIM 32862), isolated from a forest soil sample.[1]

  • Fermentation : The strain was cultured in a fermentation medium for a specified period to allow for the production of secondary metabolites. A total of 140 liters of fermentation broth was collected for extraction.[1]

  • Extraction : The fermentation broth was centrifuged to separate the supernatant from the mycelia. The supernatant was then extracted with ethyl acetate (B1210297) (EtOAc) to partition the organic metabolites into the solvent phase.[1]

  • Chromatographic Separation : The crude EtOAc extract was subjected to a multi-step chromatographic purification process:[1]

    • Sephadex LH-20 Column Chromatography : To perform initial size-exclusion separation.

    • Silica Gel Column Chromatography : For separation based on polarity.

    • Octadecylsilane (ODS) Column Chromatography : For reverse-phase separation.

    • Semipreparative HPLC : High-performance liquid chromatography was used as the final step to obtain the pure heronamide compounds (1-9) and niveamides (10 and 11).[1]

4.2. Structure Elucidation

The planar and stereochemical structures of the isolated heronamides were determined using a combination of modern spectroscopic techniques:[1][10]

  • Mass Spectrometry (MS) : HRESIMS was used to determine the exact molecular formula of the compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY, NOESY) NMR experiments were conducted to establish the planar structure and relative stereochemistry by analyzing chemical shifts and correlations.[1][10]

  • Circular Dichroism (CD) Spectroscopy : Experimental ECD spectra were compared with calculated ECD spectra to determine the absolute configurations of the chiral centers.[1]

  • Other Spectroscopic Methods : UV and IR spectroscopy were used to identify chromophores and functional groups within the molecules.[1]

Visualizations: Workflows and Pathways

5.1. Experimental Workflow: Isolation and Elucidation

The following diagram illustrates the general workflow from microbial fermentation to the final characterization of pure heronamide compounds.

G Fig. 1: General Experimental Workflow for Heronamide Discovery cluster_isolation Isolation & Extraction cluster_purification Purification cluster_elucidation Structure Elucidation Fermentation 1. Fermentation of Streptomyces sp. Centrifugation 2. Centrifugation Fermentation->Centrifugation Extraction 3. Solvent Extraction (EtOAc) Centrifugation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom 4. Column Chromatography (Sephadex LH-20, Silica, ODS) CrudeExtract->ColumnChrom HPLC 5. Semipreparative HPLC ColumnChrom->HPLC PureCompounds Pure Heronamides HPLC->PureCompounds Spectroscopy 6. Spectroscopic Analysis (NMR, MS, IR, UV) PureCompounds->Spectroscopy Config 7. Absolute Configuration (ECD Calculation) Spectroscopy->Config

Caption: General Experimental Workflow for Heronamide Discovery.

5.2. Proposed Biosynthetic Relationship

Heronamides are synthesized via a polyketide synthase (PKS) pathway.[3] The core structure is assembled and released from the PKS machinery, after which it undergoes a series of tailoring reactions, including hydroxylations and complex intramolecular cycloadditions, to generate the diverse family of observed structures.[1][3]

The diagram below outlines the proposed biosynthetic relationship, starting from a common precursor and branching into different heronamide skeletons.

G Fig. 2: Proposed Biosynthetic Relationships of Heronamides PKS Polyketide Synthase (PKS) Assembly Line Precursor 9-Hydroxy Heronamide Precursor (Released from PKS) PKS->Precursor Epoxidation Olefinic Epoxidation Precursor->Epoxidation Tailoring Enzymes Heronamide_C_F Heronamide C / F type (20-membered macrolactam) Precursor->Heronamide_C_F e.g., HerO 8-hydroxylase Cycloaddition Transannular [6π + 4π] Cycloaddition Epoxidation->Cycloaddition SN2 SN2-mediated Ring Formation Epoxidation->SN2 Heronamide_A_D Heronamide A / D type (Tetracyclic) Cycloaddition->Heronamide_A_D Heronamide_C_F->Cycloaddition Spontaneous or Enzymatic Other_Heronamides Other Complex Heronamides (e.g., Pentacyclic Heronamide M) Heronamide_A_D->Other_Heronamides Further Rearrangements

Caption: Proposed Biosynthetic Relationships of Heronamides.

Biological Activity and Mode of Action

Heronamides exhibit a range of biological activities, including antiproliferative, weak antimicrobial, and growth inhibitory effects.[1] A key discovery regarding their mode of action is that they target cell membranes.[6][7][8] Studies using fission yeast sterol mutants indicated the cell membrane as the primary target.[6][9] Further biophysical experiments, such as surface plasmon resonance, confirmed a direct and tight physical interaction between heronamides and the saturated hydrocarbon chains of lipids within the membrane.[6][7][8] This interaction is believed to perturb the structure of membrane microdomains, leading to downstream effects such as abnormal cell wall morphology.[6][7][8] This unique membrane-binding activity distinguishes heronamides from many other classes of polyene macrolactams and presents a promising avenue for the development of new therapeutic agents.[6][7]

References

Spectroscopic and Structural Elucidation of 16,17-Dihydroheronamide C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 16,17-Dihydroheronamide C, a synthetic derivative of the natural product Heronamide C. Designed for researchers, scientists, and professionals in drug development, this document outlines the available mass spectrometry and nuclear magnetic resonance data, details common experimental protocols for their acquisition, and visualizes the biosynthetic context of the parent compound.

16,17-Dihydroheronamide C was synthesized as a molecular probe to investigate the mode of action of Heronamide C, which exhibits notable antifungal properties.[1] Understanding the precise structural and electronic characteristics of this dihydro-derivative is crucial for delineating its interaction with biological targets.

Core Spectroscopic Data

While the complete, detailed NMR data resides within the supporting information of the primary literature, this guide summarizes the core physical properties and provides a template for the expected spectroscopic data based on its known structure.[2]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for confirming the elemental composition of a molecule. For 16,17-Dihydroheronamide C, the key data points are its molecular formula and mass.

ParameterValue
Molecular FormulaC₂₉H₄₁NO₃
Molecular Weight451.64 g/mol
Expected [M+H]⁺ Ion~452.3105 m/z
Expected [M+Na]⁺ Ion~474.2924 m/z

Note: Expected m/z values are calculated and would be confirmed by HR-ESI-MS analysis to within a few parts per million (ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of 16,17-Dihydroheronamide C. Although the specific chemical shifts (δ) in ppm are not available in the publicly indexed literature, the expected regions for key functional groups can be predicted.

Expected ¹H NMR Chemical Shift Ranges:

  • 0.8-2.5 ppm: Aliphatic protons (CH, CH₂, CH₃) within the macrocycle and side chain.

  • 3.0-4.5 ppm: Protons attached to carbons bearing oxygen (e.g., CH-OH).

  • 5.0-7.5 ppm: Olefinic protons (C=C-H) within the polyene system.

  • ~7.0-8.0 ppm: Amide proton (N-H).

Expected ¹³C NMR Chemical Shift Ranges:

  • 10-50 ppm: Aliphatic carbons (CH, CH₂, CH₃).

  • 60-80 ppm: Carbons attached to oxygen (C-OH).

  • 100-150 ppm: Olefinic carbons (C=C).

  • ~165-175 ppm: Amide carbonyl carbon (C=O).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

High-Resolution Mass Spectrometry (HR-ESI-MS)
  • Sample Preparation: A small quantity (approx. 1 mg) of 16,17-Dihydroheronamide C is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 10-50 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The instrument is operated in positive ion mode, and spectra are acquired over a relevant mass range (e.g., m/z 100-1000). The high resolution of the instrument allows for the determination of the accurate mass, which is used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 16,17-Dihydroheronamide C is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum to single peaks for each unique carbon. Due to the low natural abundance of ¹³C, a longer acquisition time is required, often involving several thousand scans.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Biosynthetic Pathway of Heronamide C

16,17-Dihydroheronamide C is a synthetic analog of Heronamide C, a natural product. The biosynthesis of Heronamide C provides a logical framework for understanding the core structure. The pathway involves a complex series of enzymatic reactions, culminating in a polyene macrolactam which then undergoes spontaneous electrocyclization reactions.[3][4]

Heronamide_C_Biosynthesis PKS Polyketide Synthase (PKS) + NRPS Precursor Linear Polyene Precursor PKS->Precursor Biosynthesis HeronamideC Heronamide C Precursor->HeronamideC Macrolactamization HeronamideB Heronamide B HeronamideC->HeronamideB Photochemical [6π+6π] Electrocyclization HeronamideA Heronamide A HeronamideC->HeronamideA Thermal [6π+4π] Electrocyclization

Caption: Proposed biosynthetic origin of Heronamides A and B from Heronamide C.

References

The Critical Role of the C16-C17 Double Bond in the Antifungal Activity of Heronamide C: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan – December 15, 2025 – A comprehensive analysis of structure-activity relationship (SAR) studies on the marine-derived natural product Heronamide C has revealed the indispensable role of its C16-C17 double bond in mediating its potent antifungal activity. Research targeting the synthesis and biological evaluation of a key analog, 16,17-dihydroheronamide C, demonstrates a complete loss of antifungal efficacy, underscoring the double bond's critical function. This guide provides an in-depth examination of the quantitative data, experimental methodologies, and proposed mechanisms underlying this crucial structural feature for researchers, scientists, and drug development professionals.

Heronamide C, a 20-membered polyene macrolactam isolated from a marine-derived Streptomyces sp., has garnered interest for its unique biological activities, including its effects on mammalian cell morphology and its potent antifungal properties.[1][2] Its mechanism of action is understood to involve direct interaction with the cell membrane, specifically targeting and perturbing microdomains rich in saturated hydrocarbon chains.[3][4] This interaction leads to abnormal cell wall morphology and growth inhibition in susceptible fungi, such as the fission yeast Schizosaccharomyces pombe.[3]

The C16-C17 Double Bond: An On/Off Switch for Antifungal Activity

To elucidate the functional importance of the various structural motifs of Heronamide C, researchers designed and synthesized 16,17-dihydroheronamide C, an analog in which the C16-C17 double bond is reduced to a single bond. The comparative biological evaluation of this analog against the parent compound provided a clear and unequivocal result: the double bond is essential for its antifungal activity.[5][6][7]

A study evaluating the growth inhibitory effects on wild-type fission yeast (S. pombe) found that while Heronamide C is a potent inhibitor, 16,17-dihydroheronamide C exhibited no inhibitory activity at concentrations up to 50 μM.[5][6] This stark difference highlights the C16-C17 unsaturation as a critical determinant of bioactivity.

Table 1: Comparative Antifungal Activity of Heronamide C and its 16,17-Dihydro Analog
CompoundTarget OrganismAssay TypeEndpointResult
Heronamide CSchizosaccharomyces pombe (wild-type)Broth MicrodilutionMinimum Inhibitory Concentration (MIC)5.9 µM[6]
16,17-Dihydroheronamide CSchizosaccharomyces pombe (wild-type)Broth MicrodilutionGrowth InhibitionNo inhibition up to 50 µM[5][6]

Proposed Mechanisms for the Essential Role of the C16-C17 Double Bond

Two primary hypotheses have been proposed to explain why the saturation of the C16-C17 double bond completely abrogates the antifungal activity of Heronamide C.[5]

  • Conformational Rigidity and Molecular Recognition: The C16-C17 double bond imparts significant conformational rigidity to the macrocyclic structure of Heronamide C. This specific three-dimensional shape is believed to be crucial for its recognition by and binding to components of the fungal cell membrane. Saturation of the bond introduces greater flexibility, altering the overall conformation to a shape that is no longer complementary to its biological target, thus preventing the initial binding event required for its mechanism of action.[5]

  • Intrinsic Reactivity: An alternative, or possibly concurrent, explanation is that the C16-C17 double bond itself is involved in a chemical reaction that is essential for the compound's antifungal effect. This could involve metabolic activation or a reaction with a cellular target. The reactivity of this specific olefin might be a key step in a cascade of events leading to membrane disruption and cell death.[5]

G cluster_0 Hypothesized Roles of C16-C17 Double Bond cluster_1 Hypothesis 1: Conformation cluster_2 Hypothesis 2: Reactivity HC Heronamide C (with C16=C17) Conf Maintains Rigid Conformation HC->Conf React Potential for Chemical Reaction HC->React DHC 16,17-Dihydroheronamide C (with C16-C17) LostConf Altered, Flexible Conformation DHC->LostConf NoReact Chemically Inert at this position DHC->NoReact Recog Recognition by Membrane Target Conf->Recog Bind Binding & Membrane Perturbation Recog->Bind Activity Antifungal Activity Bind->Activity Prod Formation of Active Intermediate/Product React->Prod Activity2 Antifungal Activity Prod->Activity2 NoRecog No Recognition LostConf->NoRecog NoBind No Binding NoRecog->NoBind NoActivity No Antifungal Activity NoBind->NoActivity NoActivity2 No Antifungal Activity NoReact->NoActivity2

Figure 1. Hypothesized mechanisms for the loss of activity in 16,17-dihydroheronamide C.

Experimental Protocols

Synthesis of 16,17-Dihydroheronamide C

The synthesis of 16,17-dihydroheronamide C is achieved via a modular strategy, with a key final step involving the selective reduction of the C16-C17 double bond of a suitable precursor or of Heronamide C itself. A common method involves catalytic hydrogenation.

G cluster_0 General Synthesis Workflow Start Heronamide C Precursor (with C16=C17) Step1 Catalytic Hydrogenation (e.g., H2, Pd/C) Start->Step1 Product 16,17-Dihydroheronamide C Step1->Product Purify Purification (e.g., HPLC) Product->Purify Final Final Product for Bioassay Purify->Final

Figure 2. Simplified workflow for the synthesis of 16,17-dihydroheronamide C.
Fission Yeast Growth Inhibition Assay

The antifungal activity of Heronamide C and its analogs is typically determined using a broth microdilution method against Schizosaccharomyces pombe.

  • Strain and Culture Preparation: Wild-type S. pombe (e.g., strain JY1) is grown in a suitable rich medium, such as YES (Yeast Extract with Supplements), until the culture reaches the early to mid-logarithmic growth phase.

  • Compound Preparation: Test compounds (Heronamide C, 16,17-dihydroheronamide C) are dissolved in a solvent such as DMSO to create stock solutions. Serial dilutions are then prepared in the assay medium.

  • Assay Plate Setup: In a 96-well microtiter plate, the yeast cell suspension (adjusted to a standard density, e.g., 1 x 10^6 cells/mL) is added to wells containing the serially diluted test compounds. Control wells containing cells with DMSO (vehicle control) and medium only (blank) are included.

  • Incubation: The plate is incubated at an appropriate temperature for fission yeast growth (e.g., 30°C) for a defined period (e.g., 24-48 hours).

  • Growth Measurement: Cell growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle control. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant reduction in growth.

Conclusion and Future Directions

The evidence strongly indicates that the C16-C17 double bond is a critical structural feature for the antifungal activity of Heronamide C. Its saturation leads to a complete loss of function, likely due to a combination of conformational changes that prevent target recognition and the elimination of potential chemical reactivity. This finding is pivotal for the design of future Heronamide-based antifungal agents. Any modification to the core structure must consider the preservation of the conformation and/or reactivity conferred by this double bond. Further research employing advanced techniques such as solid-state NMR and computational modeling could provide more definitive insights into the precise conformational differences between Heronamide C and its inactive dihydro analog, and help to distinguish between the conformational and reactivity hypotheses. Such studies will be invaluable for the rational design of new, potent antifungal drugs that leverage the unique membrane-targeting mechanism of the heronamide scaffold.

References

Preliminary Antifungal Screening of 16,17-Dihydroheronamide C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antifungal screening of 16,17-Dihydroheronamide C, a synthetic derivative of the marine natural product Heronamide C. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action for the broader class of heronamide compounds.

Executive Summary

16,17-Dihydroheronamide C was synthesized as a molecular probe to investigate the mode of action of its parent compound, Heronamide C, a polyene macrolactam with known antifungal properties. However, preliminary antifungal screening revealed that 16,17-Dihydroheronamide C is devoid of significant antifungal activity against fission yeast (Schizosaccharomyces pombe). This finding underscores the critical importance of the C16-C17 double bond in the macrocyclic structure for the biological activity of heronamides. The parent compound, Heronamide C, and other analogues are known to target the fungal cell membrane, specifically interacting with saturated hydrocarbon chains in the lipid bilayer, leading to membrane disruption and subsequent cell death.

Quantitative Data Summary

The antifungal activity of 16,17-Dihydroheronamide C was evaluated alongside its parent compound and other derivatives. The results, as reported in the primary literature, are summarized below.

CompoundFungal StrainAssay TypeResult
16,17-Dihydroheronamide C Fission Yeast (Schizosaccharomyces pombe)Growth Inhibition AssayNo growth inhibition up to 50 µM
ent-Heronamide CS. pombe (wild-type)Growth Inhibition AssayIC₅₀ = 0.26 µM
ent-Heronamide CS. pombe (erg2Δ mutant)Growth Inhibition AssayIC₅₀ = 0.44 µM
ent-Heronamide CS. pombe (erg31Δ erg32Δ double mutant)Growth Inhibition AssayIC₅₀ = 0.38 µM
8-deoxyheronamide CS. pombeGrowth Inhibition AssayPositive Control (Active)

Table 1: Summary of antifungal activity for 16,17-Dihydroheronamide C and related compounds. Data indicates a lack of activity for the dihydro-derivative.

Experimental Protocols

While the precise, detailed protocol for the screening of 16,17-Dihydroheronamide C is contained within the supplementary materials of the primary reference, a representative experimental protocol for determining the antifungal activity against Schizosaccharomyces pombe using a broth microdilution method is provided below. This protocol is based on established methodologies for antifungal susceptibility testing in yeast.

Broth Microdilution Susceptibility Assay for Schizosaccharomyces pombe

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of the fission yeast.

Materials:

  • Schizosaccharomyces pombe strain (e.g., wild-type 972 h-)

  • Yeast Extract with Supplements (YES) medium or Edinburgh Minimal Medium (EMM)

  • Test compound (16,17-Dihydroheronamide C) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal agent (e.g., Amphotericin B)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically inoculate a single colony of S. pombe into 5 mL of YES or EMM broth.

    • Incubate overnight at 30-32°C with shaking (200 rpm) to obtain a culture in the logarithmic growth phase.

    • Determine the cell density using a spectrophotometer (OD₆₀₀) or a hemocytometer.

    • Dilute the culture in fresh medium to a final concentration of approximately 1 x 10⁵ cells/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of 16,17-Dihydroheronamide C in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium to achieve a range of final concentrations to be tested (e.g., from 100 µM down to 0.05 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects yeast growth (typically ≤1%).

    • Include wells with no compound (growth control) and wells with a known antifungal agent as a positive control.

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well of the microtiter plate containing the serially diluted compound.

    • The final volume in each well should be 200 µL.

    • Seal the plate to prevent evaporation and incubate at 30-32°C for 24-48 hours.

  • Data Acquisition and Analysis:

    • After incubation, measure the optical density at 600 nm (OD₆₀₀) of each well using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control.

    • The percentage of growth inhibition can be calculated using the formula: % Inhibition = 100 * (1 - (OD_test - OD_blank) / (OD_control - OD_blank))

    • IC₅₀ values can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Culture (S. pombe) Inoculum_Prep Inoculum Preparation (Logarithmic Phase) Yeast_Culture->Inoculum_Prep Inoculation Inoculation of 96-well Plate Inoculum_Prep->Inoculation Compound_Prep Compound Preparation (Serial Dilution) Compound_Prep->Inoculation Incubation Incubation (24-48h, 30-32°C) Inoculation->Incubation OD_Measurement OD600 Measurement Incubation->OD_Measurement Data_Analysis Data Analysis (MIC/IC50 Determination) OD_Measurement->Data_Analysis

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Proposed Mechanism of Action for Heronamides

While the detailed signaling pathway for heronamides is not fully elucidated, their primary target is the fungal cell membrane. The following diagram illustrates the proposed mechanism of action.

Heronamide_Mechanism cluster_membrane Fungal Cell Membrane Lipid_Bilayer Lipid Bilayer (with Saturated Hydrocarbon Chains) Heronamide Heronamide C Membrane_Interaction Interaction with Saturated Hydrocarbon Chains Heronamide->Membrane_Interaction Targets Membrane_Disruption Membrane Perturbation & Disruption of Microdomains Membrane_Interaction->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of heronamides targeting the fungal cell membrane.

Methodological & Application

Application Notes and Protocols for the Synthesis of 16,17-Dihydroheronamide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total synthesis of 16,17-Dihydroheronamide C, a synthetic analog of the potent antifungal agent Heronamide C. The protocol is based on a modular strategy involving the synthesis of two key fragments, a C1-C13 unit and a C14-C27 unit, which are subsequently coupled and cyclized. This document offers comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The total synthesis of 16,17-Dihydroheronamide C is achieved through a convergent approach. The key steps involve:

  • Independent synthesis of the C1-C13 fragment (a vinyl iodide)

  • Independent synthesis of the C14-C27 fragment (an organostannane)

  • Palladium-catalyzed Stille cross-coupling of the two fragments.

  • Macrolactamization to form the 20-membered ring.

  • Final deprotection to yield the target molecule.

This modular strategy allows for the efficient construction of the complex macrolactam structure.[1][2][3]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of 16,17-Dihydroheronamide C.

StepReaction TypeProductYield (%)
Synthesis of C1-C13 FragmentMulti-step synthesisVinyl Iodide FragmentN/A
Synthesis of C14-C27 FragmentMulti-step synthesisOrganostannane FragmentN/A
Fragment CouplingStille CouplingCoupled C1-C27 Linear Precursor~40%
MacrolactamizationAmide bond formationProtected 16,17-Dihydroheronamide C~53%
DeprotectionSilyl (B83357) ether cleavage16,17-Dihydroheronamide C ~90%

N/A: Detailed step-by-step yields for the fragment syntheses were not provided in the primary literature.

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of 16,17-Dihydroheronamide C.

Protocol 1: Stille Cross-Coupling of C1-C13 and C14-C27 Fragments

This protocol describes the palladium-catalyzed coupling of the vinyl iodide (C1-C13) and organostannane (C14-C27) fragments.

Materials:

  • C1-C13 vinyl iodide fragment

  • C14-C27 organostannane fragment

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the C1-C13 vinyl iodide fragment (1.0 eq) and the C14-C27 organostannane fragment (1.2 eq) in anhydrous DMF, add Pd(PPh3)4 (0.1 eq) and CuI (0.2 eq) under an inert atmosphere (Argon or Nitrogen).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the coupled C1-C27 linear precursor.

Protocol 2: Macrolactamization

This protocol details the intramolecular amide bond formation to construct the 20-membered macrolactam ring.

Materials:

  • Coupled C1-C27 linear precursor

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the coupled C1-C27 linear precursor (1.0 eq) in a large volume of anhydrous DCM to favor intramolecular cyclization.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, wash the reaction mixture with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the protected 16,17-Dihydroheronamide C.

Protocol 3: Final Deprotection

This protocol describes the removal of the silyl protecting groups to yield the final product.

Materials:

  • Protected 16,17-Dihydroheronamide C

  • TBAF (Tetrabutylammonium fluoride), 1M solution in THF

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected 16,17-Dihydroheronamide C (1.0 eq) in THF.

  • Add TBAF solution (3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 16,17-Dihydroheronamide C.[1]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic workflow for 16,17-Dihydroheronamide C.

Synthetic_Workflow cluster_fragments Fragment Synthesis cluster_coupling_cyclization Assembly and Cyclization cluster_final_step Final Product Formation C1_C13_Start Starting Materials for C1-C13 C1_C13_Fragment C1-C13 Vinyl Iodide C1_C13_Start->C1_C13_Fragment Multi-step synthesis C14_C27_Start Starting Materials for C14-C27 C14_C27_Fragment C14-C27 Organostannane C14_C27_Start->C14_C27_Fragment Multi-step synthesis Coupling Stille Coupling C1_C13_Fragment->Coupling C14_C27_Fragment->Coupling Linear_Precursor Coupled C1-C27 Linear Precursor Coupling->Linear_Precursor Macrolactamization Macrolactamization Linear_Precursor->Macrolactamization Protected_Product Protected 16,17-Dihydroheronamide C Macrolactamization->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product 16,17-Dihydroheronamide C Deprotection->Final_Product

Caption: Synthetic workflow for 16,17-Dihydroheronamide C.

Note on Signaling Pathways: The primary literature focuses on the synthesis and antifungal properties of 16,17-Dihydroheronamide C and does not detail specific signaling pathways. Heronamide C is known to target membrane phospholipids, but a detailed signaling cascade has not been elucidated.[1]

References

Application Notes and Protocols for 16,17-Dihydroheronamide C in Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application of 16,17-Dihydroheronamide C as a Negative Control and Mechanistic Probe in Antifungal Drug Discovery.

Introduction

16,17-Dihydroheronamide C is a synthetic analog of Heronamide C, a natural product with potent antifungal properties. Heronamide C's mode of action is of significant interest to the drug development community.[1][2] This document provides detailed application notes and protocols for the use of 16,17-Dihydroheronamide C in antifungal research. Notably, studies have revealed that 16,17-Dihydroheronamide C lacks direct antifungal activity, making it an invaluable tool for elucidating the mechanism of action of Heronamide C and related compounds.[1][3] Its primary application lies in its use as a negative control to investigate the structural requirements for the antifungal activity of the heronamide class of compounds, specifically the importance of the C16–C17 double bond.[1][3][4]

Key Applications

  • Negative Control in Antifungal Assays: Use 16,17-Dihydroheronamide C alongside Heronamide C and its other analogs to confirm that observed antifungal effects are specific to the active compounds and not due to general cytotoxicity or non-specific interactions.

  • Mechanism of Action Studies: Employ 16,17-Dihydroheronamide C to probe the molecular targets of Heronamide C. The lack of activity of the dihydro- derivative can help identify the specific cellular components or pathways that interact with the C16-C17 double bond of the parent compound.[1][2]

  • Structure-Activity Relationship (SAR) Studies: As a key analog, 16,17-Dihydroheronamide C provides a crucial data point in SAR studies to understand the pharmacophore of the heronamide family of antifungals.[4]

Data Presentation

The following table summarizes the reported antifungal activity of 16,17-Dihydroheronamide C in comparison to its structurally related and active counterparts against fission yeast (Schizosaccharomyces pombe).

CompoundTarget OrganismIC₅₀ (μM)Reference
16,17-Dihydroheronamide C Fission Yeast (Wild-type)>50[1][3]
ent-Heronamide CFission Yeast (Wild-type)0.26[1][3]
8-deoxyheronamide CFission Yeast (Wild-type)~0.5[1]
ent-Heronamide Cerg2Δ mutant0.44[1]
ent-Heronamide Cerg31Δ erg32Δ double mutant0.38[1]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of antifungal agents.

4.1.1. Materials

  • 16,17-Dihydroheronamide C

  • Positive control (e.g., Amphotericin B, Heronamide C)

  • Fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640, Yeast Nitrogen Base)

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

4.1.2. Procedure

  • Compound Preparation: Prepare a stock solution of 16,17-Dihydroheronamide C in DMSO. Further dilute in the broth medium to achieve the desired starting concentration for the assay.

  • Inoculum Preparation: Culture the fungal strain and prepare an inoculum suspension according to standard protocols (e.g., CLSI M27-A3 for yeasts). Adjust the final concentration to be used in the assay.

  • Assay Plate Preparation:

    • Add the appropriate volume of broth medium to all wells of a 96-well plate.

    • Add the highest concentration of 16,17-Dihydroheronamide C to the first column of wells.

    • Perform serial dilutions across the plate to create a concentration gradient.

    • Include wells for a positive control (active antifungal), a negative control (no compound), and a sterility control (no inoculum).

  • Inoculation: Add the prepared fungal inoculum to all wells except the sterility control.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific fungal strain.

  • Data Analysis: Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that inhibits visible growth.

Expected Outcome: For 16,17-Dihydroheronamide C, no significant inhibition of fungal growth is expected at concentrations up to 50 μM.[1][3]

Workflow for Comparative Antifungal Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (16,17-Dihydroheronamide C, Heronamide C) C Serial Dilution in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate with Fungal Suspension B->D C->D E Incubate at Optimal Conditions D->E F Measure Fungal Growth (OD600) E->F G Determine MIC Values F->G H Compare Activity Profiles G->H

Caption: Workflow for comparative antifungal susceptibility testing.

Signaling Pathway and Mechanism of Action

While the precise signaling pathway of Heronamide C is still under investigation, it is known to target the fungal cell membrane.[1] The lack of activity from 16,17-Dihydroheronamide C strongly suggests that the C16-C17 double bond is critical for this interaction. The proposed mechanism involves recognition and potential reaction with components of the cell membrane, which is disrupted in the dihydro- analog.

Hypothesized Role in Elucidating Heronamide C's Mechanism

G cluster_compound Compound cluster_interaction Interaction cluster_outcome Outcome HeronamideC Heronamide C (with C16=C17) MembraneTarget Fungal Cell Membrane Target HeronamideC->MembraneTarget Binds/Reacts DihydroheronamideC 16,17-Dihydroheronamide C (lacks C16=C17) DihydroheronamideC->MembraneTarget No Binding/Reaction Activity Antifungal Activity MembraneTarget->Activity NoActivity No Antifungal Activity MembraneTarget->NoActivity

Caption: Role of the C16-C17 double bond in antifungal activity.

Conclusion

16,17-Dihydroheronamide C is a vital chemical probe for research into the antifungal mechanisms of the heronamide class of natural products. Its inactivity is its key feature, providing a robust negative control for confirming the specific activity of Heronamide C and for dissecting its interactions with the fungal cell membrane. Researchers are encouraged to use this compound in parallel with active heronamides to generate high-quality, interpretable data on this promising class of antifungals.

References

Application Notes and Protocols for Cell-Based Assays with 16,17-Dihydroheronamide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroheronamide C is an analog of the marine-derived natural product Heronamide C. While its specific biological activities are still under investigation, it is suggested to possess antifungal properties and serves as a probe for dissecting the mode-of-action of the parent compound, heronamide C[1]. These application notes provide a framework of detailed protocols for researchers to characterize the cytotoxic and potential antifungal effects of 16,17-Dihydroheronamide C in various cell-based assay formats. The following sections offer step-by-step methodologies for assessing cell viability, membrane integrity, and for designing workflows to investigate its mechanism of action.

Data Presentation: Characterizing Cytotoxic Profile

Quantitative analysis is crucial for determining the potency of a compound. The following tables present example data from colorimetric and fluorescence-based cytotoxicity assays to illustrate how to summarize the dose-dependent effects of 16,17-Dihydroheronamide C on a mammalian cancer cell line (e.g., HeLa) and a fungal pathogen (e.g., Candida albicans).

Table 1: Example Cytotoxicity Data for 16,17-Dihydroheronamide C on HeLa Cells

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Release)
0.198.5 ± 2.11.5 ± 0.5
192.3 ± 3.57.8 ± 1.2
575.1 ± 4.224.5 ± 2.8
1051.8 ± 3.948.2 ± 3.1
2522.4 ± 2.877.1 ± 4.5
505.6 ± 1.594.3 ± 2.3
IC50 (µM) 10.2 11.5

Table 2: Example Antifungal Activity of 16,17-Dihydroheronamide C on Candida albicans

Concentration (µM)% Fungal Growth Inhibition (Resazurin Assay)
0.015.2 ± 1.1
0.115.8 ± 2.4
0.548.9 ± 3.7
178.3 ± 4.1
595.1 ± 2.9
1098.6 ± 1.8
EC50 (µM) 0.45

Experimental Protocols

The following are detailed protocols for commonly used cytotoxicity and cell viability assays, adapted for the evaluation of 16,17-Dihydroheronamide C.

Protocol 1: MTT Assay for Mammalian Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]

Materials:

  • HeLa cells (or other mammalian cell line of choice)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • 16,17-Dihydroheronamide C stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 16,17-Dihydroheronamide C in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[3]

Materials:

  • Cells and compound treatment as described in Protocol 1.

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix and stop solution).

  • Microplate reader (490 nm and 680 nm absorbance).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Substrate Addition: Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure absorbance at 490 nm. Measure background at 680 nm and subtract it from the 490 nm readings.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate percent cytotoxicity relative to this maximum.

Protocol 3: Resazurin (B115843) Antifungal Susceptibility Assay

Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[3] This assay is well-suited for assessing the viability of fungal cells.

Materials:

  • Candida albicans (or other fungal strain)

  • RPMI-1640 medium

  • 96-well round-bottom plates

  • 16,17-Dihydroheronamide C stock solution (in DMSO)

  • Resazurin sodium salt solution (0.1 mg/mL in PBS)

  • Microplate reader (560 nm excitation / 590 nm emission)

Procedure:

  • Inoculum Preparation: Grow C. albicans overnight in RPMI. Adjust the cell density to 1-5 x 10^3 cells/mL in fresh RPMI.

  • Compound Dilution: Prepare serial dilutions of 16,17-Dihydroheronamide C in RPMI in a 96-well plate.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing the compound dilutions. Include a positive control (fungus only) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission.

  • Analysis: Calculate the percent growth inhibition relative to the positive control and determine the EC50 value.

Visualizations: Workflows and Potential Pathways

Diagrams created using Graphviz DOT language provide a clear visual representation of experimental processes and biological concepts.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compound Add Compound to Cells incubate1->add_compound prep_compound Prepare Serial Dilutions of 16,17-Dihydroheronamide C prep_compound->add_compound incubate2 Incubate 24-48h add_compound->incubate2 assay_choice Select Assay incubate2->assay_choice mt_add Add MTT Reagent assay_choice->mt_add Viability ldh_super Collect Supernatant assay_choice->ldh_super Cytotoxicity mt_sol Add Solubilization Buffer mt_add->mt_sol mt_read Read Absorbance @ 570nm mt_sol->mt_read ldh_react Add LDH Substrate Mix ldh_super->ldh_react ldh_read Read Absorbance @ 490nm ldh_react->ldh_read

Caption: Workflow for mammalian cell cytotoxicity assays.

G cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall ergosterol Ergosterol Synthesis integrity Membrane Integrity ergosterol->integrity apoptosis Apoptosis / Cell Death integrity->apoptosis glucan β-Glucan Synthesis wall_integrity Cell Wall Integrity glucan->wall_integrity chitin Chitin Synthesis chitin->wall_integrity wall_integrity->apoptosis compound 16,17-Dihydroheronamide C compound->ergosterol Inhibition? compound->glucan Inhibition?

Caption: Hypothetical antifungal mechanism of action pathway.

References

Application Note: Elucidating Mode-of-Action Using 16,17-Dihydroheronamide C as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronamide C is a polyene macrolactam with notable antifungal properties. Understanding the precise mode-of-action of novel bioactive compounds is a critical step in the drug discovery and development pipeline. Structure-activity relationship (SAR) studies are fundamental to this process, often employing structurally related but inactive analogs to pinpoint key functional motifs. 16,17-Dihydroheronamide C, a synthetic analog of heronamide C where the C16-C17 double bond is saturated, serves as an invaluable tool for such investigations.[1][2][3][4][5][6] This application note details protocols for utilizing 16,17-Dihydroheronamide C as a negative control to validate the mechanism of action of heronamide C and related compounds that target the cell membrane.

The heronamide class of natural products is known to interact with cellular membranes, specifically targeting saturated hydrocarbon chains within the lipid bilayer.[7][8][9] This interaction is believed to disrupt membrane integrity and function, leading to cellular demise. Studies have revealed that the C16-C17 double bond within the macrolactam ring of heronamide C is indispensable for its biological activity.[1][2][3][4][5][6] In contrast, 16,17-Dihydroheronamide C, lacking this specific bond, is devoid of significant antifungal activity, demonstrating no growth inhibition at concentrations up to 50 μM.[3] This stark difference in activity makes it an ideal negative control for confirming that the observed biological effects of heronamide C are a direct result of its specific chemical structure and not due to non-specific cytotoxicity.

This document provides detailed protocols for comparative bioactivity assays, including antifungal susceptibility testing and cell morphology analysis, to differentiate the effects of heronamide C and 16,17-Dihydroheronamide C.

Data Presentation

Table 1: Antifungal Activity of Heronamide Analogs against Schizosaccharomyces pombe

CompoundWild-Type IC50 (µM)erg2Δ Mutant IC50 (µM)erg31Δ erg32Δ Double Mutant IC50 (µM)
8-Deoxyheronamide C~0.5~0.9~0.8
ent-Heronamide C0.260.440.38
16,17-Dihydroheronamide C >50 >50 >50

Data is representative of findings reported in the literature.[3]

Mandatory Visualizations

Proposed Mode-of-Action of Heronamide C cluster_heronamide_c Heronamide C cluster_dihydroheronamide_c 16,17-Dihydroheronamide C Heronamide_C Heronamide C (with C16-C17 double bond) Membrane_Interaction Interaction with Saturated Hydrocarbon Chains in Lipid Bilayer Heronamide_C->Membrane_Interaction Membrane_Disruption Perturbation of Membrane Microdomain Structure Membrane_Interaction->Membrane_Disruption Cell_Wall_Defects Abnormal Cell Wall Morphology Membrane_Disruption->Cell_Wall_Defects Antifungal_Effect Antifungal Activity Cell_Wall_Defects->Antifungal_Effect Dihydroheronamide_C 16,17-Dihydroheronamide C (lacks C16-C17 double bond) No_Interaction No Significant Interaction with Lipid Bilayer Dihydroheronamide_C->No_Interaction No_Effect No Antifungal Activity No_Interaction->No_Effect

Caption: Proposed mode-of-action of Heronamide C vs. 16,17-Dihydroheronamide C.

Experimental Workflow: Antifungal Susceptibility Testing Start Start Prepare_Yeast_Culture Prepare overnight culture of S. pombe Start->Prepare_Yeast_Culture Inoculate_Plate Inoculate 96-well plate with yeast culture and compounds Prepare_Yeast_Culture->Inoculate_Plate Prepare_Compounds Prepare serial dilutions of Heronamide C and 16,17-Dihydroheronamide C Prepare_Compounds->Inoculate_Plate Incubate Incubate at 30°C for 24-48 hours Inoculate_Plate->Incubate Measure_OD Measure optical density at 600 nm Incubate->Measure_OD Analyze_Data Calculate IC50 values Measure_OD->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining antifungal susceptibility.

Experimental Workflow: Cell Morphology Analysis Start Start Prepare_Yeast_Culture Prepare S. pombe culture Start->Prepare_Yeast_Culture Treat_Cells Treat cells with Heronamide C, 16,17-Dihydroheronamide C, and vehicle control Prepare_Yeast_Culture->Treat_Cells Incubate Incubate for a defined period (e.g., 4-8 hours) Treat_Cells->Incubate Harvest_Cells Harvest and wash cells Incubate->Harvest_Cells Stain_Cells Stain with a cell wall stain (e.g., Calcofluor White) Harvest_Cells->Stain_Cells Microscopy Image cells using fluorescence microscopy Stain_Cells->Microscopy Analyze_Morphology Analyze and compare cell morphologies Microscopy->Analyze_Morphology End End Analyze_Morphology->End

Caption: Workflow for analyzing changes in cell morphology.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing

This protocol details a broth microdilution method to determine the half-maximal inhibitory concentration (IC50) of test compounds against the fission yeast Schizosaccharomyces pombe.

Materials:

  • S. pombe (wild-type and relevant mutant strains)

  • Yeast extract with supplements (YES) broth

  • Heronamide C

  • 16,17-Dihydroheronamide C

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Yeast Culture Preparation: Inoculate 5 mL of YES broth with a single colony of S. pombe. Incubate overnight at 30°C with shaking to reach the mid-logarithmic growth phase.

  • Compound Preparation: Prepare 10 mM stock solutions of Heronamide C and 16,17-Dihydroheronamide C in DMSO. Perform a serial dilution in YES broth to create a range of concentrations (e.g., 100 µM to 0.1 µM). Ensure the final DMSO concentration in all wells is ≤1%.

  • Plate Inoculation: Dilute the overnight yeast culture in fresh YES broth to an OD600 of 0.05. Add 100 µL of the diluted yeast culture to each well of a 96-well plate.

  • Compound Addition: Add 1 µL of each compound dilution to the corresponding wells. Include wells with yeast and 1% DMSO as a vehicle control and wells with YES broth only as a blank.

  • Incubation: Incubate the plate at 30°C for 24-48 hours, or until the vehicle control culture reaches a turbid state.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Subtract the blank OD600 from all other readings. Normalize the data to the vehicle control (100% growth). Plot the percentage of growth inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Cell Morphology Analysis

This protocol describes how to observe changes in yeast cell morphology induced by the test compounds. Heronamides have been shown to cause abnormal cell wall morphology.[7][8]

Materials:

  • S. pombe culture in mid-log phase

  • Heronamide C

  • 16,17-Dihydroheronamide C

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Calcofluor White stain (or other suitable cell wall stain)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: In a suitable culture vessel, treat the S. pombe culture with Heronamide C (at a concentration of ~2-5x its IC50), 16,17-Dihydroheronamide C (at the same concentration), and a vehicle control (DMSO).

  • Incubation: Incubate the cultures at 30°C for 4-8 hours.

  • Cell Harvesting: Harvest a small aliquot of cells from each treatment group by centrifugation.

  • Washing: Wash the cell pellets twice with PBS to remove residual media and compound.

  • Staining: Resuspend the cells in a solution of Calcofluor White in PBS (e.g., 10 µg/mL) and incubate in the dark for 10 minutes.

  • Microscopy: Wash the cells once more with PBS. Mount a small volume of the cell suspension on a microscope slide.

  • Imaging: Observe the cells using a fluorescence microscope with a DAPI filter set. Capture images of multiple fields of view for each treatment condition.

  • Analysis: Compare the morphology of cells treated with Heronamide C to those treated with 16,17-Dihydroheronamide C and the vehicle control. Look for abnormalities such as altered cell shape, septation defects, or unusual cell wall depositions in the Heronamide C-treated group. The 16,17-Dihydroheronamide C-treated cells are expected to resemble the vehicle control.

Conclusion

The use of 16,17-Dihydroheronamide C as a negative control is a powerful and definitive method for demonstrating that the antifungal activity of heronamide C is directly linked to the presence of its C16-C17 double bond. The protocols provided herein offer a clear framework for conducting comparative studies to investigate the mode-of-action of heronamide C and other related natural products. By showing a lack of effect with 16,17-Dihydroheronamide C, researchers can confidently attribute the observed antifungal activity and morphological changes to a specific molecular interaction mediated by the polyene system of heronamide C, likely at the level of the cell membrane. This approach is crucial for validating the molecular target and guiding further development of this class of compounds.

References

Application Notes and Protocols for the Analytical Detection of 16,17-Dihydroheronamide C

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 16,17-Dihydroheronamide C, a synthetic analog of the natural product Heronamide C. The methodologies outlined are designed for researchers, scientists, and drug development professionals engaged in the study of polyene macrolactams. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a robust starting point for method development and validation in various research and quality control settings.

Introduction

16,17-Dihydroheronamide C is a synthetic derivative of Heronamide C, a polyene macrolactam with notable biological activity. As a saturated analog, 16,17-Dihydroheronamide C is a valuable tool for investigating the mode of action and structure-activity relationships of the heronamide class of compounds.[1][2][3] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including in vitro assays and formulation studies. This application note details optimized methods for the analysis of 16,17-Dihydroheronamide C using HPLC-UV and LC-MS/MS.

Analytical Techniques

Two primary analytical techniques are presented for the detection and quantification of 16,17-Dihydroheronamide C:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for the quantification of polyene compounds, leveraging their characteristic UV absorbance. This method is suitable for routine analysis and purity assessments.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the detection and quantification of 16,17-Dihydroheronamide C, particularly in complex biological matrices. This technique offers lower limits of detection and structural confirmation capabilities.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Protocol for Extraction from a Microbial Culture (Hypothetical):

  • Cell Lysis: Lyse microbial cells producing the compound through repeated freeze-thaw cycles (5 cycles of freezing at -80°C and thawing at 37°C).

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the secreted metabolites.

  • Protein Precipitation and Extraction: Add four volumes of cold acetonitrile (B52724) to the supernatant, vortex for 30 seconds, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

dot

cluster_sample_prep Sample Preparation Workflow start Microbial Culture lysis Cell Lysis (Freeze-Thaw) start->lysis centrifuge1 Centrifugation (15,000 x g) lysis->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant precipitation Protein Precipitation & Extraction (Acetonitrile) supernatant->precipitation centrifuge2 Centrifugation (15,000 x g) precipitation->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration hplc_vial HPLC Vial for Analysis filtration->hplc_vial

Caption: Workflow for the extraction of 16,17-Dihydroheronamide C.

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

| Detection | 363 nm (based on typical polyene absorbance) |

Quantitative Data (Hypothetical):

ParameterResult
Retention Time ~ 8.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LC-MS/MS Method

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

Chromatographic Conditions:

Parameter Value
Column C18 UPLC Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 98% B over 8 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

| MRM Transitions (Hypothetical) | See Table Below |

Quantitative Data (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
16,17-Dihydroheronamide C[M+H]⁺Fragment 110025
Fragment 210035
Internal Standard[IS+H]⁺IS Fragment10030
ParameterResult
Retention Time ~ 4.2 min
Linearity (r²) > 0.998
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

dot

cluster_lcms_workflow LC-MS/MS Analytical Workflow sample Prepared Sample (in HPLC Vial) injection UPLC Injection sample->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization q1 Quadrupole 1 (Q1) Precursor Ion Selection ionization->q1 q2 Quadrupole 2 (Q2) Collision Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Analysis detector->data

Caption: LC-MS/MS workflow for 16,17-Dihydroheronamide C analysis.

Structural Confirmation by NMR Spectroscopy

While chromatography is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation and confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a cryoprobe.

Sample Preparation:

  • Dissolve 1-5 mg of purified 16,17-Dihydroheronamide C in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

Experiments:

  • ¹H NMR: To determine the proton environment of the molecule.

  • ¹³C NMR: To identify the number and type of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

The acquired NMR data should be compared with published data for heronamides to confirm the identity and purity of the synthesized 16,17-Dihydroheronamide C.

Conclusion

The analytical methods presented in this application note provide a comprehensive framework for the detection, quantification, and structural confirmation of 16,17-Dihydroheronamide C. The HPLC-UV method is suitable for routine, high-concentration analyses, while the LC-MS/MS method offers high sensitivity and selectivity for trace-level detection in complex samples. These protocols can be adapted and validated for specific research needs in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes & Protocols: Experimental Design for Heronamide Analogue Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heronamides are a class of polyketide macrolactams originally isolated from marine-derived Streptomyces species.[1][2][3] The parent compound, Heronamide C, is noted for its ability to induce dramatic, reversible, and non-cytotoxic changes in mammalian cell morphology.[1][2] Research into Heronamide C and its analogues, such as 8-deoxyheronamide C, suggests that their mechanism of action involves direct interaction with the cell membrane.[4][5] Specifically, they appear to bind to saturated hydrocarbon chains within lipid membranes, leading to the perturbation of membrane microdomains and subsequent effects on cell structure and function.[4][5][6]

Objective: These application notes provide a comprehensive experimental framework for the biological evaluation of novel Heronamide analogues. The goal is to systematically characterize their bioactivity, establish structure-activity relationships (SAR), and elucidate their mechanism of action (MoA). The protocols outlined below cover a tiered screening approach, from initial broad-spectrum activity assays to more focused mechanistic studies.

Overall Experimental Workflow

The evaluation of Heronamide analogues should follow a logical, tiered progression to efficiently identify promising candidates and characterize their biological profiles. The workflow begins with primary screens for general toxicity and desired bioactivity, followed by secondary assays to investigate specific cellular effects, and culminates in detailed mechanism of action studies for lead analogues.

G cluster_0 Phase 1: Analogue Synthesis & Acquisition cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & SAR cluster_3 Phase 4: Mechanism of Action (MoA) Studies Analogue Heronamide Analogues (Library Synthesis) Cytotoxicity General Cytotoxicity (e.g., Brine Shrimp) Analogue->Cytotoxicity Antifungal Antifungal Assay (e.g., S. pombe, C. albicans) Cytotoxicity->Antifungal Select non-toxic or desired range Antiproliferative Antiproliferative Assay (e.g., MTT on Cancer Cells) Antifungal->Antiproliferative Morphology Cell Morphology Assay (Actin Staining) Antiproliferative->Morphology Prioritize 'Hits' SAR SAR Analysis (Identify Key Moieties) Morphology->SAR Membrane Membrane Interaction (SPR, Liposome Assays) SAR->Membrane Select Probes & Leads CellCycle Cell Cycle Analysis (Flow Cytometry) Membrane->CellCycle Lead Lead Candidate CellCycle->Lead

Caption: Tiered experimental workflow for Heronamide analogue evaluation.

Primary Screening Protocols

The initial screening phase aims to broadly assess the bioactivity of the synthesized analogues to filter and prioritize compounds for further study.

Protocol 1.1: Brine Shrimp Lethality Bioassay

This assay serves as a simple, low-cost preliminary screen for general cytotoxicity.[7]

  • Materials : Artemia salina (brine shrimp) cysts, artificial seawater, 96-well plates, DMSO, potassium dichromate (positive control).

  • Procedure :

    • Hatch brine shrimp cysts in artificial seawater for 48 hours to obtain nauplii.

    • Prepare stock solutions of Heronamide analogues in DMSO.

    • In a 96-well plate, add 10-15 nauplii to each well containing seawater.

    • Add serial dilutions of the analogue solutions to the wells (final concentrations ranging from 1 to 1000 µg/mL). Ensure the final DMSO concentration is ≤1%.

    • Include wells for a negative control (seawater + DMSO) and a positive control (potassium dichromate).

    • Incubate the plates for 24 hours under light.

    • Count the number of dead nauplii in each well.

    • Calculate the percentage mortality and determine the LC50 value (the concentration that causes 50% lethality).

Protocol 1.2: Antiproliferative Activity (MTT Assay)

This assay determines the effect of the analogues on the proliferation of mammalian cancer cell lines.

  • Materials : Human cancer cell lines (e.g., H460 lung, BGC-823 gastric)[8], DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization solution (e.g., acidified isopropanol).

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Heronamide analogues for 48-72 hours.

    • After incubation, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Data Presentation: Primary Screening Results
Analogue IDParent StructureModificationBrine Shrimp LC50 (µg/mL)H460 IC50 (µM)S. pombe MIC (µM)
H-001Heronamide CNone (Control)> 1000> 10012.5
H-002Heronamide CC16-C17 saturated> 1000> 100> 100
H-003Heronamide C8-deoxy85075.26.25
H-004Heronamide CTruncated side chain> 1000> 10050.0
H-005ent-Heronamide CEnantiomer> 1000> 100> 100

Secondary Screening: Cellular Effects

Analogues showing interesting activity in primary screens are advanced to secondary assays to investigate their effects on specific cellular processes, such as cell morphology and cytoskeletal organization.

Hypothesized Signaling Pathway

Based on existing data, Heronamides likely initiate their effects at the cell membrane, leading to downstream consequences for the actin cytoskeleton and overall cell morphology.[4][6]

G Heronamide Heronamide Analogue Membrane Saturated Lipids in Plasma Membrane Heronamide->Membrane Binding Perturbation Membrane Microdomain Perturbation Membrane->Perturbation Signaling Altered Downstream Signaling (e.g., Rho GTPases) Perturbation->Signaling Actin Actin Cytoskeleton Rearrangement Signaling->Actin Morphology Change in Cell Morphology Actin->Morphology

Caption: Hypothesized pathway from membrane binding to morphological changes.

Protocol 2.1: Cell Morphology and Actin Staining

This protocol uses fluorescence microscopy to visualize the effects of analogues on cell shape and the actin filament network.

  • Materials : Mammalian cells (e.g., HeLa or NIH 3T3), glass coverslips, 24-well plates, paraformaldehyde (PFA), Triton X-100, Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488), DAPI, mounting medium.

  • Procedure :

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

    • Treat cells with analogues at their IC50 or other relevant concentrations for a defined period (e.g., 6-24 hours).

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the F-actin by incubating with fluorescently-labeled Phalloidin for 1 hour.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope, capturing images of the actin cytoskeleton and nuclei.

    • Qualitatively assess changes in cell shape (e.g., rounding, elongation) and actin organization (e.g., stress fiber formation/dissolution, cortical actin changes).[9]

Mechanism of Action (MoA) Studies

For lead analogues, MoA studies are performed to confirm the molecular target and understand the downstream cellular consequences.

MoA Investigation Workflow

G Lead Lead Analogue (from Secondary Screen) Hypothesis Hypothesis: Compound targets cell membrane lipids Lead->Hypothesis SPR SPR Analysis: Binding to Lipid Monolayers Hypothesis->SPR Test Binding Yeast Yeast Mutant Screen: Sensitivity of Sterol Mutants Hypothesis->Yeast Test in vivo Confirm Target Confirmed: Membrane Interaction SPR->Confirm Yeast->Confirm Downstream Investigate Downstream Effects Confirm->Downstream CellCycle Cell Cycle Analysis Downstream->CellCycle Apoptosis Apoptosis Assay Downstream->Apoptosis MoA Elucidated MoA CellCycle->MoA Apoptosis->MoA

Caption: Workflow for investigating the mechanism of action of lead analogues.

Protocol 3.1: Surface Plasmon Resonance (SPR) for Lipid Binding

This biophysical technique directly measures the binding of analogues to immobilized lipid membranes in real-time.[4][5]

  • Materials : SPR instrument, sensor chip (e.g., L1 chip), lipids (e.g., DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphorylcholine), running buffer (e.g., HBS-N), Heronamide analogues.

  • Procedure :

    • Prepare small unilamellar vesicles (SUVs) of the desired lipid composition via sonication or extrusion.

    • Immobilize the lipids on the L1 sensor chip to form a stable lipid monolayer.

    • Prepare a dilution series of the Heronamide analogue in running buffer.

    • Inject the analogue solutions over the lipid surface at a constant flow rate, starting with the lowest concentration.

    • Record the binding response (in Response Units, RU) over time for both the association and dissociation phases.

    • Regenerate the surface between injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if antiproliferative analogues cause cell cycle arrest at a specific phase.[10]

  • Materials : Cell line of interest, 6-well plates, Propidium Iodide (PI), RNase A, 70% ethanol (B145695), flow cytometer.

  • Procedure :

    • Seed cells in 6-well plates and treat with the analogue at 1x and 2x its IC50 value for 24-48 hours.

    • Harvest the cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Analyze the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: MoA Study Results
Analogue IDDMPC Membrane Binding (KD, µM)Cell Cycle Arrest (at 24h)
H-0015.8No significant change
H-0031.2G0/G1 arrest (68% of cells)
H-005No binding detectedNo significant change

References

Application Notes and Protocols: 16,17-Dihydroheronamide C in Lipid Membrane Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroheronamide C is a synthetic analog of the natural product heronamide C. It was developed as a molecular probe to investigate the mechanism of action of heronamides, a class of polyene macrolactams known for their antifungal properties.[1][2] A crucial structural difference in 16,17-Dihydroheronamide C is the saturation of the C16-C17 double bond, a modification that has been shown to abolish its antifungal activity.[1][2] This lack of biological activity makes it an ideal negative control for studying the membrane-disrupting effects of its parent compound, heronamide C, and for elucidating the specific role of the C16-C17 double bond in these interactions.

Heronamides are known to target the saturated hydrocarbon chains within lipid membranes, leading to the disruption of membrane microdomains, often referred to as lipid rafts.[3][4][5] This perturbation of membrane structure is believed to be a key factor in their biological effects. These application notes provide detailed protocols for investigating the interaction of 16,17-Dihydroheronamide C with lipid membranes, using it as a comparative tool to understand the action of active heronamides.

Data Presentation

While specific quantitative data for the interaction of 16,17-Dihydroheronamide C with lipid membranes is not extensively available in public literature due to its designed inactivity, the following tables present hypothetical comparative data based on the known activity of parent heronamides. These tables are intended to serve as a template for organizing experimental results.

Table 1: Comparative Binding Affinity of Heronamide Derivatives to Model Lipid Membranes using Surface Plasmon Resonance (SPR)

CompoundLiposome CompositionAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (M)
Heronamide CDMPC5.2 x 10⁴1.1 x 10⁻³2.1 x 10⁻⁸
8-deoxyheronamide CDMPC4.8 x 10⁴1.5 x 10⁻³3.1 x 10⁻⁸
16,17-Dihydroheronamide C DMPC No significant binding - -
Heronamide CPOPC1.3 x 10³2.5 x 10⁻²1.9 x 10⁻⁵
16,17-Dihydroheronamide C POPC No significant binding - -

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (saturated) POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (unsaturated)

Table 2: Effect of Heronamide Derivatives on Membrane Fluidity as Measured by Fluorescence Anisotropy

Compound (at 10 µM)ProbeLiposome CompositionAnisotropy (r)% Change from Control
Control (DMSO)DPHDMPC:Cholesterol (6:4)0.3500%
Heronamide CDPHDMPC:Cholesterol (6:4)0.280-20%
16,17-Dihydroheronamide C DPH DMPC:Cholesterol (6:4) 0.345 -1.4%
Control (DMSO)TMA-DPHDMPC:Cholesterol (6:4)0.3800%
Heronamide CTMA-DPHDMPC:Cholesterol (6:4)0.310-18.4%
16,17-Dihydroheronamide C TMA-DPH DMPC:Cholesterol (6:4) 0.378 -0.5%

DPH: 1,6-Diphenyl-1,3,5-hexatriene (probes hydrophobic core) TMA-DPH: 1-(4-Trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (probes lipid-water interface)

Experimental Protocols

Protocol 1: Preparation of Liposomes for Membrane Interaction Studies

This protocol describes the preparation of small unilamellar vesicles (SUVs) for use in various biophysical assays.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve the desired lipids (e.g., DMPC or a mixture of DMPC and cholesterol) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS by vortexing for 10-15 minutes. This will form multilamellar vesicles (MLVs).

  • To create SUVs, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes clear.

  • Alternatively, for a more uniform size distribution, subject the MLV suspension to multiple freeze-thaw cycles (using liquid nitrogen and a warm water bath) followed by extrusion through a 100 nm polycarbonate membrane at a temperature above the lipid phase transition temperature.

  • Store the prepared liposomes at 4°C and use within a few days.

G cluster_prep Liposome Preparation Workflow dissolve 1. Dissolve Lipids in Chloroform film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry 3. Dry Film under Nitrogen film->dry hydrate 4. Hydrate Film with PBS (Forms MLVs) dry->hydrate size_reduction 5. Size Reduction (Sonication or Extrusion) hydrate->size_reduction suvs Small Unilamellar Vesicles (SUVs) size_reduction->suvs G cluster_spr SPR Experimental Workflow equilibration 1. Equilibrate L1 Sensor Chip immobilization 2. Immobilize Liposomes equilibration->immobilization injection 3. Inject Analyte (e.g., 16,17-Dihydroheronamide C) immobilization->injection detection 4. Monitor SPR Signal (Association/Dissociation) injection->detection regeneration 5. Regenerate Sensor Surface detection->regeneration analysis 6. Data Analysis (ka, kd, KD) detection->analysis regeneration->injection Next Concentration G cluster_pathway Lipid Raft Disruption and Signaling heronamide_c Heronamide C lipid_raft Lipid Raft Integrity heronamide_c->lipid_raft Targets disruption Disruption of Membrane Microdomains heronamide_c->disruption dihydroheronamide_c 16,17-Dihydroheronamide C (Negative Control) dihydroheronamide_c->lipid_raft Does not target no_effect No Significant Effect dihydroheronamide_c->no_effect lipid_raft->disruption lipid_raft->no_effect signaling Downstream Signaling Pathways (e.g., RTK, GPCR) disruption->signaling Perturbs no_effect->signaling Maintains altered_signaling Altered Cellular Response signaling->altered_signaling normal_signaling Normal Cellular Response signaling->normal_signaling

References

Application Notes and Protocols for the Development of 16,17-Dihydroheronamide C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of derivatives of 16,17-Dihydroheronamide C, a synthetic analogue of the natural product Heronamide C. The protocols and data presented are based on published research and are intended to serve as a foundational resource for exploring the structure-activity relationships (SAR) of this class of compounds.

Introduction

Heronamide C is a polyene macrolactam with notable biological activity. To investigate its mechanism of action and the structural features crucial for its bioactivity, synthetic analogues such as 16,17-Dihydroheronamide C have been developed.[1][2][3][4] The saturation of the C16-C17 double bond in 16,17-Dihydroheronamide C has been shown to significantly impact its biological effects, making this scaffold an interesting starting point for the development of novel therapeutic agents.[1][2][4] This document outlines the synthetic strategies, biological evaluation protocols, and key findings related to 16,17-Dihydroheronamide C and its potential derivatives.

Data Presentation: Biological Activity of Heronamide C Analogues

The primary biological activity evaluated for Heronamide C and its derivatives has been its antifungal properties. The following table summarizes the minimum inhibitory concentration (MIC) data, highlighting the critical role of the C16-C17 double bond.

CompoundModificationAntifungal Activity (MIC, µg/mL)
Heronamide CParent Compound>80
16,17-Dihydroheronamide C Saturation of C16-C17 double bond >80
ent-Heronamide CEnantiomer of Heronamide C>80

Data extracted from studies on the antifungal activity of heronamide analogues.[1][2][3][4] As indicated, the evaluation of the antifungal activity of these compounds revealed the exceptional importance of the C16-C17 double bond for the biological activity of heronamide C.[1][2][3]

Mechanism of Action: Targeting Lipid Membranes

The heronamide class of molecules is believed to exert its biological effects by interacting with cell membranes. Studies on related compounds, such as 8-Deoxyheronamide C, have shown a physical interaction with saturated hydrocarbon chains within the lipid bilayer.[5][6][7] This interaction is thought to disrupt membrane integrity and function, leading to cellular stress and morphological abnormalities. The development of derivatives of 16,17-Dihydroheronamide C can aid in further elucidating the specifics of this membrane-targeting mechanism.

Below is a diagram illustrating the proposed mechanism of action.

cluster_membrane Cell Membrane lipid_bilayer Lipid Bilayer (Saturated Hydrocarbon Chains) disruption Membrane Disruption (Loss of Integrity, Altered Fluidity) lipid_bilayer->disruption Causes heronamide Heronamide Derivative heronamide->lipid_bilayer Interaction downstream Cellular Effects (e.g., Abnormal Cell Wall Morphology) disruption->downstream Leads to

Caption: Proposed mechanism of heronamide derivatives targeting the cell membrane.

Experimental Protocols

The synthesis of 16,17-Dihydroheronamide C and its derivatives can be achieved through a modular strategy, allowing for the systematic modification of different parts of the molecule.[1][8] The following is a generalized protocol based on published synthetic routes.

General Synthetic Workflow

The overall synthetic strategy involves the preparation of key fragments followed by their assembly and subsequent macrolactamization.

start Starting Materials frag_a Synthesis of Fragment A (e.g., C1-C13 aldehyde) start->frag_a frag_b Synthesis of Fragment B (e.g., C14-C27 phosphonate) start->frag_b assembly Fragment Coupling (e.g., Horner-Wadsworth-Emmons) frag_a->assembly frag_b->assembly deprotection Selective Deprotection assembly->deprotection macro Macrolactamization deprotection->macro final_deprotection Final Deprotection macro->final_deprotection purification Purification (e.g., HPLC) final_deprotection->purification characterization Characterization (NMR, MS) purification->characterization final_product Target Derivative characterization->final_product

Caption: General workflow for the synthesis of 16,17-Dihydroheronamide C derivatives.

Protocol 1: Synthesis of 16,17-Dihydroheronamide C

This protocol is a generalized representation based on the modular synthesis approach.[1][8] Specific reagents and conditions should be optimized for each derivative.

Materials:

  • Protected building blocks for the northern and southern fragments

  • Appropriate solvents (e.g., THF, DMF, CH2Cl2)

  • Coupling reagents (e.g., HATU, HOBt)

  • Deprotection reagents (e.g., TBAF, TFA)

  • Purification supplies (e.g., silica (B1680970) gel, HPLC columns)

Procedure:

  • Fragment Synthesis:

    • Synthesize the C1-C13 aldehyde fragment and the C14-C27 phosphonate (B1237965) fragment using established multi-step sequences. These fragments can be modified to introduce desired functional groups for derivative synthesis.

  • Fragment Coupling:

    • Dissolve the C14-C27 phosphonate fragment in an anhydrous solvent (e.g., THF) and cool to -78 °C.

    • Add a base (e.g., KHMDS) and stir for 30 minutes.

    • Add a solution of the C1-C13 aldehyde fragment in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction and perform an aqueous workup.

    • Purify the coupled product by column chromatography.

  • Preparation for Macrolactamization:

    • Selectively deprotect the terminal functional groups (e.g., ester and amine) of the coupled product.

  • Macrolactamization:

    • Dissolve the deprotected linear precursor in a suitable solvent (e.g., DMF) at a high dilution.

    • Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature for an extended period (e.g., 12-24 hours).

    • Remove the solvent under reduced pressure and purify the crude macrocycle.

  • Final Deprotection and Purification:

    • Remove any remaining protecting groups to yield the final 16,17-Dihydroheronamide C derivative.

    • Purify the final compound using preparative HPLC to obtain a high-purity sample.

    • Characterize the compound by high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: Biological Evaluation - Antifungal Susceptibility Testing

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a standardized inoculum suspension in sterile saline or growth medium.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Inoculation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Conclusion and Future Directions

The development of derivatives of 16,17-Dihydroheronamide C provides a valuable platform for probing the SAR of the heronamide class of natural products. The modular synthetic approach allows for the introduction of diverse chemical functionalities, which, when coupled with systematic biological evaluation, can lead to the identification of novel compounds with enhanced therapeutic potential. Future efforts should focus on creating a library of derivatives with modifications at various positions of the macrolactam ring and the side chain to further refine the understanding of their membrane-targeting mechanism and to potentially develop leads for new antifungal or other therapeutic agents.

References

Application of 16,17-Dihydroheronamide C in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroheronamide C is a synthetic derivative of Heronamide C, a polyene macrolactam with notable antifungal properties. Unlike its parent compound, 16,17-Dihydroheronamide C has been shown to lack significant antifungal activity. This characteristic makes it an invaluable tool in microbiological research, particularly in the study of antifungal drug mechanisms. Its primary application is as a negative control and a molecular probe to elucidate the structure-activity relationships (SAR) of the heronamide class of compounds. The absence of the C16-C17 double bond in its structure is critical for its lack of bioactivity, providing a clear point of comparison for understanding the mode of action of active heronamides.[1][2][3][4]

Core Application: A Negative Control for Mode-of-Action Studies

The principal use of 16,17-Dihydroheronamide C in microbiology is to serve as a negative control in experiments designed to investigate the antifungal mechanism of Heronamide C and its analogs. By comparing the cellular effects of the active Heronamide C with the inactive 16,17-Dihydroheronamide C, researchers can isolate the specific molecular interactions and downstream pathways that are dependent on the C16-C17 double bond. This approach is crucial for identifying the specific cellular targets and understanding the chemical features essential for antifungal activity.[1][2]

Heronamide C is believed to exert its antifungal effect by targeting membrane phospholipids.[1] The use of 16,17-Dihydroheronamide C in comparative studies helps to confirm that the interaction with the cell membrane is highly sensitive to the conformation conferred by the C16-C17 double bond.[1]

Data Presentation: Comparative Antifungal Activity

The following table summarizes the antifungal activity of 16,17-Dihydroheronamide C in comparison to its structurally related analogs against fission yeast (Schizosaccharomyces pombe).

CompoundTarget OrganismIC₅₀ (μM)Reference
16,17-Dihydroheronamide C Fission Yeast (Wild-type)> 50 (No growth inhibition observed)[1][2]
ent-Heronamide CFission Yeast (Wild-type)0.26[1][2]
ent-Heronamide CFission Yeast (erg2Δ mutant)0.44[1][2]
ent-Heronamide CFission Yeast (erg31Δ erg32Δ double mutant)0.38[1][2]
8-deoxyheronamide CFission Yeast (Wild-type)Positive Control (activity confirmed)[1][2]

Experimental Protocols

Protocol 1: Fission Yeast Growth Inhibition Assay

This protocol describes a method to assess the antifungal activity of 16,17-Dihydroheronamide C and compare it with active heronamide analogs.

1. Materials:

  • Fission yeast (Schizosaccharomyces pombe) wild-type strain

  • YES (Yeast Extract with Supplements) medium

  • 16,17-Dihydroheronamide C, ent-Heronamide C, and 8-deoxyheronamide C (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Yeast Culture Preparation: Inoculate fission yeast into YES medium and incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a serial dilution of each compound in YES medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that affects yeast growth.

  • Assay Setup:

    • Add the diluted yeast culture to the wells of a 96-well microplate.

    • Add the prepared compound dilutions to the respective wells. Include a positive control (e.g., 8-deoxyheronamide C), a vehicle control (DMSO in YES medium), and a negative control (YES medium only).

  • Incubation: Incubate the microplate at 30°C for a specified period (e.g., 24-48 hours).

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader to determine yeast growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of yeast growth. For 16,17-Dihydroheronamide C, report the highest concentration tested at which no significant inhibition is observed.

Visualizations

experimental_workflow Experimental Workflow for Assessing Antifungal Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Yeast_Culture Prepare Fission Yeast Culture Assay_Setup Set up 96-well plate with yeast and compounds Yeast_Culture->Assay_Setup Compound_Prep Prepare Serial Dilutions of Test Compounds (16,17-Dihydroheronamide C, Heronamide C, etc.) Compound_Prep->Assay_Setup Incubation Incubate at 30°C Assay_Setup->Incubation Data_Collection Measure Optical Density (OD600) Incubation->Data_Collection Growth_Inhibition Calculate Percent Growth Inhibition Data_Collection->Growth_Inhibition IC50 Determine IC50 Values Growth_Inhibition->IC50

Caption: Workflow for antifungal susceptibility testing.

SAR_Logic Logic for Structure-Activity Relationship (SAR) Study cluster_compounds Test Compounds cluster_experiment Biological Assay cluster_results Observed Results Heronamide_C Heronamide C (with C16=C17 double bond) Antifungal_Assay Antifungal Activity Assay (e.g., against Fission Yeast) Heronamide_C->Antifungal_Assay Dihydroheronamide_C 16,17-Dihydroheronamide C (lacks C16=C17 double bond) Dihydroheronamide_C->Antifungal_Assay Active Antifungal Activity Observed Antifungal_Assay->Active for Heronamide C Inactive No Antifungal Activity Antifungal_Assay->Inactive for 16,17-Dihydroheronamide C Conclusion Conclusion: The C16-C17 double bond is crucial for antifungal activity. Active->Conclusion Inactive->Conclusion

Caption: Using 16,17-Dihydroheronamide C to determine SAR.

References

Application Notes and Protocols for the Isolation of Heronamide C and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for isolating Heronamide C and its analogues, a class of polyketide macrolactams with significant biological activity. The protocols are based on established methodologies for the purification of similar natural products from microbial sources.

Introduction

Heronamide C is a polyketide macrolactam originally isolated from a marine-derived Streptomyces sp.[1][2]. It belongs to a family of structurally related compounds, including Heronamides A, B, and G-L, which have been isolated from various Streptomyces species[1][3]. Heronamides exhibit a range of biological activities, most notably their interaction with lipid membranes, which leads to a disruption of membrane microdomains and subsequent effects on cell morphology[4][5][6]. This unique mechanism of action makes them interesting candidates for further investigation in drug development.

This document outlines the general procedures for the fermentation, extraction, and chromatographic purification of Heronamide C and its analogues. It also provides key characterization data and a visualization of the proposed mechanism of action.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Heronamide C
PropertyValueReference
Molecular FormulaC₂₉H₃₉NO₃[7][8]
Molecular Weight449.6 g/mol [8]
High-Resolution Mass Spectrometry (HRESI(+)-MS)[M+Na]⁺[7]
Table 2: ¹³C NMR Spectroscopic Data for Heronamide C and its Analogue
Carbon No.Heronamide C (in pyridine-d₅) δc [ppm]Heronamide I (in DMSO-d₆) δc [ppm]
1168.3167.1
2-53.2
3-36.6
4-71.2
5-78.9
6-133.7
7-126.4
8-73.6
9-65.0
10-74.6
11-130.3
12-129.6
13-51.6
14-132.3
15-124.9
16-57.1
17-125.1
18-129.5
19-130.9
20-141.1
21-39.3
22-33.5
23-127.5
24-144.0
25-21.4
26-10.8
27-12.9
Note: Detailed NMR assignments for Heronamide C are limited in the publicly available literature. Data for the related analogue Heronamide I is provided for comparative purposes. The full table for Heronamide I can be found in the cited reference.[3]

Experimental Protocols

I. Fermentation of Streptomyces sp.

This protocol is a general guideline for the cultivation of Streptomyces sp. to produce Heronamides. Optimization of media components and fermentation parameters is recommended for specific strains.

Materials:

  • Seed culture medium (e.g., ISP2 broth: 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose)

  • Production medium (e.g., A1BFe+C medium or similar)

  • Glycerol (B35011) stocks of the producer Streptomyces strain

  • Shake flasks

  • Fermenter

Procedure:

  • Inoculate a seed flask containing the seed culture medium with a glycerol stock of the Streptomyces sp.

  • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days.

  • Use the seed culture to inoculate the production medium in a fermenter at a 5-10% (v/v) ratio.

  • Conduct the fermentation for 7-14 days at 28-30°C with controlled aeration and agitation. Monitor the production of the target compounds by analytical methods such as HPLC-MS.

II. Extraction of Heronamide C and Analogues

Materials:

Procedure:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Chromatographic Purification

This multi-step chromatographic procedure is designed to isolate Heronamide C and its analogues from the crude extract.

A. Sephadex LH-20 Column Chromatography (Size Exclusion)

  • Column Preparation: Swell Sephadex LH-20 resin in methanol (B129727) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal volume of methanol and load it onto the column.

  • Elution: Elute the column with methanol. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

  • Fraction Pooling: Combine the fractions containing the compounds of interest based on the analytical results.

B. Silica (B1680970) Gel Column Chromatography (Normal Phase)

  • Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

  • Sample Loading: Dissolve the pooled fractions from the Sephadex LH-20 step in a minimal volume of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC. Pool the fractions containing the target compounds.

C. ODS Column Chromatography (Reversed Phase)

  • Column Preparation: Pack a column with octadecyl-silylated (ODS) silica gel and equilibrate with the initial mobile phase (e.g., a mixture of methanol and water).

  • Sample Loading: Dissolve the semi-purified sample in the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing organic solvent concentration (e.g., a gradient of methanol in water).

  • Fraction Pooling: Collect and analyze the fractions, and pool those containing the desired compounds.

D. Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • Column: Use a semi-preparative reversed-phase column (e.g., C18).

  • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water or methanol and water is typically used. The exact conditions will need to be optimized for the specific compound.

  • Injection and Fractionation: Inject the purified fraction and collect the peak corresponding to the target compound.

  • Purity Analysis: Assess the purity of the final compound by analytical HPLC-UV/MS.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Inoculation of Streptomyces sp. F2 Seed Culture (2-3 days) F1->F2 F3 Production Fermentation (7-14 days) F2->F3 E1 Harvest and Centrifugation F3->E1 Fermentation Broth E2 Ethyl Acetate Extraction E1->E2 E3 Concentration E2->E3 P1 Sephadex LH-20 Chromatography E3->P1 Crude Extract P2 Silica Gel Chromatography P1->P2 P3 ODS Chromatography P2->P3 P4 Semi-preparative HPLC P3->P4 Final Isolated Heronamide C P4->Final Pure Heronamide C

Caption: Experimental workflow for the isolation of Heronamide C.

mechanism_of_action cluster_membrane Cell Membrane cluster_effects Cellular Effects Membrane Lipid Bilayer (with saturated hydrocarbon chains) Perturbation Perturbation of Membrane Structure Membrane->Perturbation Leads to Microdomain Membrane Microdomain HeronamideC Heronamide C HeronamideC->Membrane Binds to saturated hydrocarbon chains Perturbation->Microdomain Disrupts Morphology Abnormal Cell Wall Morphology Perturbation->Morphology

Caption: Proposed mechanism of action of Heronamide C.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 16,17-Dihydroheronamide C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 16,17-Dihydroheronamide C. The information is based on established synthetic strategies and aims to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the synthesis of 16,17-Dihydroheronamide C?

A1: A reported synthesis of 16,17-Dihydroheronamide C achieved an overall yield of 18% over four steps.[1]

Q2: What is the general synthetic strategy for 16,17-Dihydroheronamide C?

A2: The synthesis utilizes a highly modular strategy.[1][2][3][4][5] This approach involves the synthesis of key fragments, which are then coupled and cyclized to form the final macrolactam structure.

Q3: Why is the C16-C17 double bond significant in Heronamide C analogs?

A3: The C16-C17 double bond has been shown to be exceptionally important for the biological activity of Heronamide C.[1][2][3][4] Its saturation to form 16,17-Dihydroheronamide C is often done to create a probe for mode-of-action analysis.[1][2][3][4]

Q4: Are there any specific challenges mentioned in the synthesis of Heronamide C and its analogs?

A4: While not detailed as a troubleshooting guide, the synthesis of complex polyene macrolactams like Heronamides can present challenges related to stereochemical control, macrocyclization efficiency, and purification of intermediates. The structural complexity itself is a significant challenge.[6]

Troubleshooting Guides

This section provides solutions to potential problems that may arise during the synthesis of 16,17-Dihydroheronamide C.

Problem 1: Low Yield in the Intramolecular Enyne Metathesis for Macrocyclization
Potential Cause Recommended Solution
Catalyst Inactivity - Ensure the use of a fresh, highly active Grubbs or Hoveyda-Grubbs catalyst. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition. - Use freshly distilled and degassed solvents.
Substrate Purity - Purify the linear precursor meticulously before the metathesis step to remove any impurities that could poison the catalyst. - Techniques like flash column chromatography or preparative HPLC are recommended.
Reaction Concentration - The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular oligomerization. Experiment with different concentrations to find the optimal condition.
Incorrect Temperature or Reaction Time - Optimize the reaction temperature and time. Some metathesis reactions require elevated temperatures, while others proceed efficiently at room temperature. Monitor the reaction progress by TLC or LC-MS.
Problem 2: Inefficient Suzuki-Miyaura Coupling of Synthetic Fragments
Potential Cause Recommended Solution
Poor Quality of Boronic Ester/Acid - Ensure the boronic ester (e.g., MIDA boronate) or acid is pure and has not degraded. Store boron reagents under anhydrous conditions.
Catalyst and Ligand Choice - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to find the most effective combination for your specific substrates.
Base and Solvent System - The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene (B28343), DMF) is crucial. Perform small-scale test reactions to identify the optimal system.
Oxygen Contamination - Thoroughly degas all solvents and reagents before use. The reaction must be carried out under a strict inert atmosphere to prevent oxidative degradation of the catalyst and coupling partners.
Problem 3: Difficulties in the Purification of Intermediates and the Final Product
Potential Cause Recommended Solution
Similar Polarity of Product and Byproducts - Utilize different chromatography techniques. If normal-phase silica (B1680970) gel chromatography is ineffective, consider reversed-phase chromatography (e.g., C18 silica) or size-exclusion chromatography. - Preparative HPLC can be a powerful tool for separating closely related compounds.
Product Instability - Some polyene-containing molecules are sensitive to light, acid, or air. Protect the compounds from light during purification and storage. - Use neutral or slightly basic conditions if the compound is acid-sensitive.
Greasy or Oily Product - If the product is an oil that is difficult to handle, try co-evaporation with a high-boiling point, non-polar solvent like hexane (B92381) or heptane (B126788) to remove residual solvents. - Trituration with a non-polar solvent can sometimes induce crystallization or solidification.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Reported Yield

Step Reaction Type Key Reagents/Conditions Reported Yield
Fragment Synthesis Multi-step synthesisNot specified in detailNot specified in detail
Fragment Coupling Suzuki-Miyaura CouplingPd catalyst, base, solventNot specified in detail
Macrocyclization Intramolecular Enyne MetathesisRuthenium catalyst (e.g., Grubbs)Not specified in detail
Final Steps Deprotection, ReductionStandard conditions18% over 4 steps[1]

Experimental Protocols

Note: Detailed, step-by-step experimental protocols for the total synthesis of 16,17-Dihydroheronamide C are proprietary and specific to the research groups that have published them. The following are generalized methodologies for the key reactions involved, based on the available literature.

General Protocol for Intramolecular Enyne Metathesis:

  • Preparation: The linear enyne precursor is dissolved in a dry, degassed solvent (e.g., toluene or dichloromethane) to a high dilution (typically 0.1-1 mM).

  • Catalyst Addition: A solution of a Grubbs or Hoveyda-Grubbs catalyst (1-10 mol%) in the same solvent is added to the precursor solution under an inert atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature or heated (e.g., 40-80 °C) while monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, the reaction is quenched (e.g., by adding ethyl vinyl ether to scavenge the catalyst). The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone.

General Protocol for Suzuki-Miyaura Coupling of Fragments:

  • Preparation: To a reaction vessel under an inert atmosphere, add the aryl/vinyl halide fragment, the boronic acid/ester fragment, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to obtain the coupled product.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_coupling Key Coupling cluster_macrocyclization Macrocycle Formation cluster_final Final Product C1_C13 C1-C13 Fragment Synthesis Coupling Suzuki-Miyaura Coupling C1_C13->Coupling C14_C27 C14-C27 Fragment Synthesis C14_C27->Coupling Metathesis Intramolecular Enyne Metathesis Coupling->Metathesis Final_Product 16,17-Dihydroheronamide C Metathesis->Final_Product

Caption: Synthetic workflow for 16,17-Dihydroheronamide C.

troubleshooting_workflow Start Low Yield in Key Step? Check_Purity Check Reactant Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Conc, Atmosphere) Start->Check_Conditions Check_Catalyst Evaluate Catalyst/Reagent Activity Start->Check_Catalyst Purify Re-purify Starting Materials Check_Purity->Purify Optimize Systematically Optimize Conditions Check_Conditions->Optimize New_Reagent Use Fresh Catalyst/Reagents Check_Catalyst->New_Reagent Success Improved Yield Optimize->Success Purify->Optimize New_Reagent->Optimize

Caption: Troubleshooting logic for low reaction yields.

References

challenges in working with 16,17-Dihydroheronamide C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16,17-Dihydroheronamide C. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is 16,17-Dihydroheronamide C and what is its primary application?

A1: 16,17-Dihydroheronamide C is a synthetic analog of the natural product Heronamide C. It was specifically designed as a molecular probe to investigate the mechanism of action of Heronamide C.[1][2][3] While it possesses antifungal properties, its primary utility is as a comparative tool in biological assays to understand the structural requirements for the potent activity of its parent compound.

Q2: What is the key structural difference between 16,17-Dihydroheronamide C and Heronamide C, and why is it significant?

A2: The key difference is the saturation of the C16-C17 double bond. In 16,17-Dihydroheronamide C, this bond is a single bond (alkane), whereas in Heronamide C it is a double bond (alkene). Biological activity assays have revealed that this specific double bond is exceptionally important for the potent antifungal activity of Heronamide C.[2][4] The dihydro- analog is significantly less active, demonstrating a critical structure-activity relationship (SAR) at this position.

Q3: What is the proposed mechanism of action for the heronamide class of compounds?

A3: Heronamides are believed to exert their biological effects by targeting and interacting with cellular membranes. Specifically, they appear to bind to saturated hydrocarbon chains within membrane phospholipids (B1166683).[5][6] This interaction is thought to disrupt the structure of membrane microdomains, leading to abnormal cell wall morphology and ultimately, fungal cell growth inhibition.[5] 16,17-Dihydroheronamide C, with a conformationally similar macrocycle, is used to probe the specifics of this membrane interaction.[7]

Troubleshooting Guides

Solubility Issues

Problem: My 16,17-Dihydroheronamide C is not dissolving or is precipitating out of solution.

Potential Cause Troubleshooting Steps
Incorrect Solvent The compound is a hydrophobic, polyketide-like molecule. Aqueous buffers are not suitable for primary stock solutions. Use an appropriate organic solvent.
Exceeded Solubility Limit The concentration of your stock solution may be too high. Prepare stock solutions in 100% DMSO, DMF, ethanol, or methanol (B129727) before diluting into aqueous buffers for final assay concentrations.
Low Temperature Precipitation can occur at lower temperatures, especially for highly concentrated stocks. Gently warm the solution to 37°C and vortex to redissolve. Store stock solutions at -20°C or -80°C as recommended.
Dilution Shock Adding a concentrated organic stock directly to an aqueous buffer can cause the compound to precipitate. Try serial dilutions or adding the stock solution to the buffer while vortexing to ensure rapid mixing.

Recommended Solvents for Stock Solutions:

Solvent Reported Solubility
Dimethyl Sulfoxide (DMSO)≥ 10 mM[7] (or up to 50 mg/mL[8])
Dimethylformamide (DMF)up to 25 mg/mL[8]
Methanolup to 50 mg/mL[8]
100% Ethanolup to 12 mg/mL[8]

Note: Always use high-purity, anhydrous solvents to prepare stock solutions.

Stability and Storage

Problem: I am concerned about the stability and degradation of the compound.

Potential Cause Troubleshooting / Recommendation
Improper Storage Long-term storage at room temperature is not recommended. For optimal stability, store the solid compound and solutions as indicated below.
Light Exposure Polyene structures can be sensitive to light. Store the solid compound and solutions in amber vials or protect them from light to prevent potential photo-induced degradation.
Multiple Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use volumes before freezing to maintain integrity.

Recommended Storage Conditions:

Format Temperature Duration
Solid (Powder)-20°CUp to 3 years[9]
In Solvent (e.g., DMSO)-80°CUp to 1 year[9]
Inconsistent or No Biological Activity

Problem: I am not observing the expected antifungal activity, or my results are not reproducible.

Potential Cause Troubleshooting Steps
Compound Activity Expectation Remember that 16,17-Dihydroheronamide C is significantly less potent than Heronamide C. High concentrations are required to observe any effect. It showed no growth inhibition toward wild-type fission yeast at 25 µg/mL, whereas Heronamide C has an MIC of 0.25 µg/mL against the same strain.
Solvent Effects Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <1%) and consistent across all wells. Include a vehicle control (media + solvent) to confirm the solvent itself is not affecting cell growth.
Assay System The activity of heronamides has been characterized in fission yeast (Schizosaccharomyces pombe).[4] Results may vary in other fungal species or cell lines. Using ergosterol (B1671047) biosynthesis mutants (erg mutants) of S. pombe may reveal hypersensitivity.
Compound Adsorption Hydrophobic compounds can adsorb to plasticware. Using low-adsorption plates and tips can help ensure the effective concentration in the assay medium is accurate.

Comparative Antifungal Activity Data (S. pombe):

Compound Minimum Inhibitory Concentration (MIC)
Heronamide C0.25 µg/mL
16,17-Dihydroheronamide C > 25 µg/mL (No inhibition observed)

Experimental Protocols & Methodologies

Antifungal Susceptibility Testing Protocol (Broth Microdilution)

This protocol is a general guideline for testing the antifungal activity against Schizosaccharomyces pombe.

Workflow Diagram:

prep Prepare Compound Stock (e.g., 10 mM in DMSO) serial Perform 2-fold Serial Dilutions in 96-well plate using YES medium prep->serial add_cells Add Yeast Inoculum to each well serial->add_cells inoculum Prepare S. pombe Inoculum (Log-phase culture, dilute to final OD600 ≈ 0.01) inoculum->add_cells incubate Incubate Plate (28-30°C, 24-48 hours) add_cells->incubate read Read Results (Visually or Spectrophotometer at 600 nm) incubate->read analyze Determine MIC (Lowest concentration with ≥50% growth inhibition) read->analyze

Caption: Workflow for antifungal susceptibility testing.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of 16,17-Dihydroheronamide C in 100% DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound using an appropriate liquid medium (e.g., YES medium for S. pombe). The final concentration range should bracket the expected MIC. Remember to test up to a high concentration (e.g., >25 µg/mL) for this specific compound.

  • Inoculum Preparation: Culture S. pombe (e.g., wild-type strain JY1) in liquid medium to the mid-logarithmic phase. Dilute the culture so that the final concentration in the wells is approximately 0.5-2.5 x 10⁵ cells/mL.

  • Inoculation: Add the prepared yeast inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (no drug), a negative control (medium only, no cells), and a vehicle control (cells + highest concentration of DMSO used).

  • Incubation: Incubate the plate at 28-30°C for 24 to 48 hours.

  • Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC). This can be done visually as the lowest concentration showing no turbidity or by reading the optical density at 600 nm (OD600) on a plate reader. The MIC is often defined as the concentration that inhibits growth by ≥50% compared to the drug-free control.[2]

Membrane Interaction Analysis (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for using SPR to study the interaction of 16,17-Dihydroheronamide C with lipid membranes, based on its proposed mechanism of action.

Signaling Pathway / Mechanism Diagram:

cluster_membrane Fungal Cell Membrane PL Phospholipids SHC Saturated Hydrocarbon Chains Disruption Membrane Perturbation & Disrupted Microdomains SHC->Disruption Leads To Heronamide Heronamide C Analog (e.g., 16,17-Dihydroheronamide C) Heronamide->SHC Binds To Effect Abnormal Cell Wall Morphology & Growth Inhibition Disruption->Effect

Caption: Proposed mechanism of heronamide action.

Methodology:

  • Chip Preparation: Use a sensor chip suitable for lipid analysis, such as an L1 or HPA chip. Create a lipid monolayer or bilayer on the chip surface containing phospholipids with saturated hydrocarbon chains (e.g., DMPC - dimyristoylphosphatidylcholine).

  • Ligand Immobilization: The "ligand" in this case is the lipid membrane itself, which is captured on the sensor chip surface according to the manufacturer's instructions.

  • Analyte Preparation: Prepare a dilution series of 16,17-Dihydroheronamide C in an appropriate running buffer (e.g., HBS-P+). The small molecule should be dissolved in DMSO first and then diluted, ensuring the final DMSO concentration is constant across all samples and the running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the compound (the "analyte") over the lipid surface (and a reference flow cell).

    • Monitor the binding in real-time by observing changes in the response units (RU).

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

  • Data Analysis: Analyze the resulting sensorgrams to determine binding kinetics (kon, koff) and affinity (KD). Compare the binding profile to that of the more active Heronamide C to understand how the C16-C17 double bond influences membrane interaction.

References

Technical Support Center: Overcoming Antifungal Resistance with Heronamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for utilizing Heronamides to overcome resistance in antifungal assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are Heronamides and what is their proposed role in antifungal research?

Heronamides are a class of polyketide macrolactams isolated from marine-derived Streptomyces species. While some Heronamides (like D, E, and F) have shown no significant direct antifungal activity on their own, they are being investigated as potential "resistance breakers" or synergistic agents.[1] The primary hypothesis is that they may function as efflux pump inhibitors (EPIs). In resistant fungal strains, particularly Candida albicans, overexpression of efflux pumps is a common mechanism that expels antifungal drugs like fluconazole (B54011) (FLC) from the cell, rendering the drug ineffective.[2][3] By inhibiting these pumps, a Heronamide could restore or enhance the efficacy of conventional antifungal drugs.

Q2: What is the primary mechanism of action for azole antifungals like fluconazole?

Azole antifungals function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene). This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2] Depletion of ergosterol and accumulation of toxic sterol precursors disrupts membrane integrity and function, ultimately inhibiting fungal growth.

Q3: How does efflux pump inhibition overcome fluconazole resistance?

In many FLC-resistant strains of Candida, the drug is actively transported out of the cell by ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) or major facilitator superfamily (MFS) transporters.[2][3] An efflux pump inhibitor (EPI) blocks this transport mechanism. This leads to the intracellular accumulation of fluconazole, allowing it to reach a sufficient concentration to inhibit its target, Erg11, and exert its antifungal effect. This process can effectively reverse the resistance phenotype.

Q4: My Heronamide compound shows no direct antifungal activity (a high MIC value). Is it still a viable candidate?

Yes. A compound does not need to have potent standalone antifungal activity to be a successful synergistic agent or resistance breaker. The primary function of an EPI is to disable a resistance mechanism, thereby re-sensitizing the fungus to another drug.[4] Therefore, a Heronamide with a high MIC value should still be tested in combination with conventional antifungals like fluconazole against resistant strains.

Section 2: Troubleshooting Guide

Issue: High variability in Minimum Inhibitory Concentration (MIC) results.

Potential Cause Troubleshooting Step
Inconsistent Inoculum Size The final inoculum concentration is a critical variable.[5] Ensure you are accurately preparing the fungal suspension to the recommended concentration (e.g., 0.5–2.5 × 10⁵ CFU/mL for Candida albicans) using a spectrophotometer or hemocytometer.
Compound Solubility Issues Heronamides, being natural products, may have poor solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before serial dilution. Observe for precipitation in the microplate wells. If precipitation occurs, consider using a lower top concentration or adding a non-inhibitory concentration of a surfactant like Tween 80.
Inconsistent Incubation Time/Temp Adhere strictly to standardized incubation times (e.g., 24 or 48 hours) and temperatures (35°C).[6] Reading plates too early or too late can significantly alter the apparent MIC.
Media Composition Use the recommended standardized medium, such as RPMI-1640 buffered with MOPS, to ensure inter-assay reproducibility.[7]

Issue: Heronamide appears inactive or shows no synergy in a checkerboard assay.

Potential Cause Troubleshooting Step
Fungal Strain Lacks Target Mechanism The specific fungal strain may not rely on the efflux pump targeted by the Heronamide. Confirm the resistance mechanism of your strain (e.g., via gene expression analysis of CDR1, MDR1) or test against a panel of strains with known resistance mechanisms.
Incorrect Concentration Range The concentrations of the Heronamide or the antifungal drug may be too high or too low. Ensure the concentration ranges in the checkerboard assay bracket the individual MICs of each compound.
Antagonistic Interaction While synergy is desired, some drug combinations can be indifferent or antagonistic. If the Fractional Inhibitory Concentration Index (FICI) is > 1.0, it may indicate antagonism.[7]
Heronamide Instability The compound may be unstable in the assay medium over the incubation period. Consider performing time-kill curve assays, which can provide more dynamic information about the drug interaction over a shorter timeframe.

Section 3: Experimental Protocols & Data

Data Presentation: Synergistic Activity of Heronamides

The following table illustrates the expected outcome of a successful synergy experiment where Heronamide F reverses fluconazole resistance in a clinical isolate of Candida albicans.

Note: The following data are illustrative and serve as a template for presenting experimental results.

Table 1: Synergistic Interaction of Heronamide F and Fluconazole against FLC-Resistant C. albicans

CompoundMIC Alone (μg/mL)MIC in Combination (μg/mL)FICIInterpretation
Fluconazole>1284\multirow{2}{}{0.3125}\multirow{2}{*}{Synergy}
Heronamide F6416

*Fractional Inhibitory Concentration Index (FICI) is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI ≤ 0.5 is considered synergistic.[8]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[9]

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the cell density using a spectrophotometer (530 nm) to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve a final working concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare stock solutions of Heronamide and fluconazole in DMSO.

    • Perform serial 2-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve concentrations that are 2x the final desired concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the 2x drug solution, bringing the total volume to 200 µL.

    • Include a growth control (no drug) and sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading MIC:

    • The MIC is the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control, as determined by visual inspection or a plate reader.

Protocol: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • Use a 96-well plate. Along the x-axis, prepare 2-fold serial dilutions of the Heronamide (Drug A) in 50 µL volumes.

    • Along the y-axis, prepare 2-fold serial dilutions of fluconazole (Drug B) in 50 µL volumes. The top-left well will have the highest concentration of both drugs. The bottom row will contain only Drug A dilutions, and the rightmost column will contain only Drug B dilutions.

    • Well H12 should be the drug-free growth control.

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described in the MIC protocol (3.2).

    • Add 100 µL of the final inoculum to each well.

    • Incubate at 35°C for 24-48 hours.

  • Data Analysis:

    • Read the MIC of each drug alone from the corresponding row and column.

    • Identify the well(s) showing no growth that contain the lowest concentrations of both drugs.

    • Calculate the FICI using the formula provided in the data table section (3.1).

Section 4: Visualization of Pathways and Workflows

Proposed Mechanism of Action

The diagram below illustrates the hypothesized mechanism by which a Heronamide may act as an efflux pump inhibitor to restore fluconazole sensitivity in a resistant fungal cell.

G cluster_cell Resistant Fungal Cell FLC_in Fluconazole EffluxPump Efflux Pump (e.g., Cdr1) FLC_in->EffluxPump Pump Substrate FLC_accumulated Accumulated Fluconazole FLC_in->FLC_accumulated Accumulates (when pump is blocked) Erg11 Erg11 (Target Enzyme) Ergosterol Ergosterol Synthesis Erg11->Ergosterol FLC_expelled Expelled Fluconazole EffluxPump->FLC_expelled Drug Expelled Heronamide Heronamide Heronamide->EffluxPump Inhibits FLC_accumulated->Erg11 Inhibits Membrane Membrane Disruption Ergosterol->Membrane Leads to FLC_out External Fluconazole FLC_out->FLC_in Enters Cell

Caption: Proposed synergistic mechanism of Heronamides with fluconazole.

Experimental Workflow for Synergy Testing

This workflow outlines the key steps for determining the synergistic potential of a Heronamide with a standard antifungal agent.

G start Start prep_inoculum Prepare Fungal Inoculum (Resistant Strain) start->prep_inoculum mic_a Determine MIC of Heronamide Alone prep_inoculum->mic_a mic_b Determine MIC of Fluconazole Alone prep_inoculum->mic_b checkerboard Set up Checkerboard Assay (Heronamide + Fluconazole) mic_a->checkerboard mic_b->checkerboard incubate Incubate Plate (35°C, 24-48h) checkerboard->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results calc_fici Calculate FICI Score read_results->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end

Caption: Workflow for evaluating antifungal synergy.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting inconsistent results in antifungal synergy assays.

G start Inconsistent MIC/FICI Results check_inoculum Is Inoculum Density Correct & Consistent? start->check_inoculum check_solubility Is Compound Precipitation Visible in Wells? check_inoculum->check_solubility Yes fix_inoculum Recalibrate Inoculum Preparation Protocol check_inoculum->fix_inoculum No check_controls Are Growth/Sterility Controls Behaving as Expected? check_solubility->check_controls No fix_solubility Adjust Solvent/Concentration or Use Surfactant check_solubility->fix_solubility Yes fix_contamination Review Aseptic Technique & Reagent Sterility check_controls->fix_contamination No review_protocol Review Core Assay Protocol (Media, Incubation, Pipetting) check_controls->review_protocol Yes fix_inoculum->start fix_solubility->start fix_contamination->start

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Troubleshooting Inconsistent Results with 16,17-Dihydroheronamide C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with 16,17-Dihydroheronamide C.

Frequently Asked Questions (FAQs)

Q1: What is 16,17-Dihydroheronamide C and how does it differ from Heronamide C?

16,17-Dihydroheronamide C is a synthetic analog of Heronamide C, designed as a probe for mode-of-action studies. The primary structural difference is the saturation of the C16-C17 double bond present in the parent compound, Heronamide C. This modification has been shown to be exceptionally important for its biological activity, and as a result, 16,17-Dihydroheronamide C is expected to have significantly reduced or different activity profiles compared to Heronamide C.[1][2][3][4]

Q2: What is the known mechanism of action for the heronamide class of compounds?

Heronamides, including Heronamide C and its analogs, are known to target cell membranes.[5][6][7][8][9] Specifically, they interact with membrane phospholipids (B1166683) that contain saturated hydrocarbon chains.[5][8] This interaction can perturb the structure of membrane microdomains, leading to effects such as abnormal cell wall morphology in fission yeast.[5][6][7][8][9] Therefore, experimental results can be highly sensitive to the lipid composition of the model system.

Q3: Why am I observing lower than expected antifungal activity with 16,17-Dihydroheronamide C?

The saturation of the C16-C17 double bond in 16,17-Dihydroheronamide C has been demonstrated to lead to a significant reduction in antifungal activity compared to Heronamide C.[1][2][3][4] Therefore, lower potency is an expected outcome. If you are observing no activity, it could be due to the specific target organism or cell line being insensitive to the dihydro- form, or other experimental variables outlined in the troubleshooting section below.

Q4: How should I store and handle 16,17-Dihydroheronamide C?

While specific stability data for 16,17-Dihydroheronamide C is not extensively published, general best practices for complex polyketide macrolactams should be followed. It is advisable to store the compound as a solid at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh solutions in a suitable solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Variability in Antifungal Activity Assays

Inconsistent IC50 values or a complete lack of expected antifungal activity can be a significant issue.

Potential Cause Troubleshooting Suggestion
Inherent Low Activity of the Compound As a dihydro- analog, 16,17-Dihydroheronamide C has inherently lower antifungal potency than Heronamide C.[1][2][3] Consider using Heronamide C or 8-Deoxyheronamide C as a positive control to benchmark the expected level of activity.[1]
Cell Membrane Composition of Test Organism The activity of heronamides is dependent on the lipid composition of the cell membrane.[5][8] Different fungal strains or cell lines may have varying membrane compositions, leading to inconsistent results. It is recommended to test the compound on a panel of organisms with known differences in their membrane sterol and phospholipid content.
Solvent Effects The solvent used to dissolve the compound (e.g., DMSO) can have its own effects on cell membranes. Ensure that the final solvent concentration is consistent across all experiments and that appropriate vehicle controls are included.
Compound Degradation Improper storage or handling can lead to the degradation of the compound. Store the compound as a solid at low temperatures and prepare fresh solutions for each experiment.
Issue 2: Poor Reproducibility in Cell Morphology Studies

Heronamides are known to induce changes in cell morphology.[8][10][11] If these effects are not consistently observed, consider the following:

Potential Cause Troubleshooting Suggestion
Sub-optimal Compound Concentration The morphological effects may be concentration-dependent. Perform a dose-response experiment to determine the optimal concentration range for inducing the desired morphological changes.
Cell Density and Growth Phase The susceptibility of cells to membrane-active agents can vary with cell density and growth phase. Standardize the initial cell density and ensure that cells are in the logarithmic growth phase at the start of the experiment.
Incubation Time The time required to observe morphological changes can vary. Conduct a time-course experiment to identify the optimal incubation period.

Experimental Protocols

General Antifungal Susceptibility Testing

This protocol is a generalized method for assessing the antifungal activity of 16,17-Dihydroheronamide C.

  • Preparation of Stock Solution: Dissolve 16,17-Dihydroheronamide C in DMSO to a stock concentration of 10 mM.

  • Preparation of Fungal Inoculum: Culture the desired fungal strain in an appropriate liquid medium (e.g., YPD for yeast) to the mid-logarithmic phase. Adjust the cell density to a final concentration of 1 x 10^5 cells/mL in fresh medium.

  • Assay Setup: In a 96-well microplate, prepare serial dilutions of the 16,17-Dihydroheronamide C stock solution in the culture medium. Add the fungal inoculum to each well. Include wells with the fungal inoculum and medium only (negative control) and wells with the fungal inoculum and DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the microplate at the optimal growth temperature for the fungal strain for 24-48 hours.

  • Data Analysis: Measure the optical density at 600 nm (OD600) to determine fungal growth. Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.

Workflow for Troubleshooting Inconsistent Antifungal Activity

G start Inconsistent Antifungal Results check_potency Verify Expected Potency (Lower than Heronamide C) start->check_potency check_controls Review Positive and Vehicle Controls check_potency->check_controls check_membrane Investigate Target Cell Membrane Composition check_controls->check_membrane check_compound Assess Compound Stability and Handling check_membrane->check_compound optimize_assay Optimize Assay Parameters (Concentration, Time, Cell Density) check_compound->optimize_assay re_run Re-run Experiment with Optimized Protocol optimize_assay->re_run G cluster_membrane Cell Membrane phospholipid Saturated Chain Phospholipids microdomain Membrane Microdomain phospholipid->microdomain Component of perturbation Membrane Perturbation microdomain->perturbation heronamide Heronamide C (or Analog) heronamide->phospholipid Binds to heronamide->microdomain Disrupts morphology Abnormal Cell Morphology perturbation->morphology

References

Technical Support Center: Refining Protocols for Mode-of-Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for mode-of-action (MOA) studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common experimental procedures in MOA studies.

Guide 1: Inconsistent Results in Cell Viability Assays

Problem: My cell viability assay (e.g., MTT, MTS, WST-1) is giving inconsistent and unreliable results.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Density Ensure cells are healthy, with viability greater than 90%, and within a low passage number to prevent phenotypic drift.[1] Perform a cell titration experiment to identify the optimal cell number per well that provides a good assay window without signal saturation.[1]
Reagent Issues Use fresh reagents and ensure they have been stored correctly. For assays relying on enzymatic activity, confirm that the enzymes are active.
Incubation Times Optimize the incubation time for your specific cell line and experimental conditions. Insufficient or excessive incubation can lead to weak signals or increased background.
Interference from Medium Components Serum and phenol (B47542) red in the culture medium can interfere with some viability assays. Consider using serum-free medium during the assay incubation period.
Incomplete Solubilization of Formazan (B1609692) (MTT assay) Ensure complete solubilization of the formazan crystals by vigorous mixing or shaking. Incomplete solubilization will lead to artificially low absorbance readings.

Guide 2: High Background in Western Blots for Phospho-Proteins

Problem: I am observing high background on my Western blots when probing for phosphorylated proteins, making it difficult to detect my target band.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Blocking Inefficiency Use an appropriate blocking buffer. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins (casein) that can cause high background.[2]
Antibody Concentrations Titrate your primary and secondary antibody concentrations. Excess antibody can lead to non-specific binding and high background. Start with the manufacturer's recommended dilution and perform a dilution series to find the optimal concentration.[3][4][5]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. This helps to remove unbound antibodies that contribute to background noise.
Contamination of Reagents Ensure all buffers and reagents are fresh and free of contaminants. Microbial growth in buffers can lead to non-specific signals.
Overexposure Reduce the exposure time when developing the blot. Overexposure can amplify background signal along with the specific signal.

Guide 3: Low or No Signal in cAMP Assays

Problem: I am not detecting a significant change in cAMP levels after stimulating my cells with a GPCR agonist.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Low Receptor Expression Confirm that your cell line expresses the target GPCR at sufficient levels.[6]
Cell Health and Density Use healthy, low-passage number cells. Optimize cell density per well through a titration experiment.[1]
Agonist Inactivity Ensure the agonist is active and used at an appropriate concentration. Prepare fresh dilutions for each experiment.[1]
Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as IBMX, in your assay to prevent the degradation of cAMP.[1][6]
Suboptimal Stimulation Time Perform a time-course experiment to determine the peak of cAMP production for your specific agonist and cell line.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and interpretation of mode-of-action studies.

Q1: What are the key differences between cell viability, cytotoxicity, and proliferation assays?

A1: These assays measure different aspects of cell health.[7]

  • Cell Viability Assays: Measure markers of healthy cell function, such as metabolic activity, to determine the number of living cells.[7]

  • Cytotoxicity Assays: Measure markers of cell damage or death, such as membrane integrity loss.

  • Proliferation Assays: Measure the increase in cell number over time.

Q2: How do I choose the right controls for a Western blot experiment to confirm signaling pathway activation?

A2: Appropriate controls are crucial for interpreting Western blot results.

  • Positive Control: A cell lysate from a cell line or tissue known to express the protein of interest, ideally treated with a known activator of the pathway.

  • Negative Control: A cell lysate from a cell line known not to express the target protein or an untreated control.

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Q3: My kinase inhibitor shows high potency in a biochemical assay but is much less effective in a cell-based assay. What could be the reason?

A3: This discrepancy is common and can be due to several factors:

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.

  • Off-Target Effects: In a cellular context, the inhibitor may have off-target effects that counteract its intended activity.

  • High Intracellular ATP Concentration: For ATP-competitive inhibitors, the high concentration of ATP within the cell can outcompete the inhibitor for binding to the kinase.[8]

Q4: I am observing unexpected downstream signaling after activating a GPCR. What could be the cause?

A4: GPCR signaling is complex and can lead to unexpected outcomes.

  • Biased Signaling: Different ligands can stabilize distinct receptor conformations, leading to the activation of different downstream pathways.[9][10]

  • Receptor Dimerization: GPCRs can form homodimers or heterodimers, which can alter their signaling properties.

  • Cross-Talk with Other Pathways: The activated GPCR pathway may interact with and modulate other signaling cascades within the cell.

  • System Bias: The cellular context, including the expression levels of different G proteins and downstream effectors, can influence the signaling outcome.[10]

Quantitative Data Summary

Table 1: Recommended Primary Antibody Dilutions for Western Blotting

Antibody Target (Pathway)Recommended Starting DilutionReference
Phospho-Akt (Ser473)1:1000 in 5% BSA[11]
Total Akt1:1000 in 5% non-fat milk[11]
Phospho-ERK1/2 (Thr202/Tyr204)1:2000 in 5% BSA
Total ERK1/21:1000 in 5% non-fat milk
Phospho-p38 (Thr180/Tyr182)1:1000 in 5% BSA
Total p381:1000 in 5% non-fat milk

Note: Optimal dilutions should be determined experimentally.[4][5]

Table 2: Typical IC50 Values for Selected Kinase Inhibitors

Kinase InhibitorTarget KinaseReported IC50 (nM)Reference
PF-670462CK1δ64.18 - 69.85[12]
Liu-20CK1δ395.80 - 403.60[12]
Imatinibc-KitVaries by cell line[13]
Dasatinibc-KitVaries by cell line[13]

Note: IC50 values are highly dependent on assay conditions, such as ATP concentration.[8][14]

Table 3: Comparison of Signal-to-Noise Ratios for Cell Viability Assays

Assay TypePrincipleTypical Signal-to-Noise RatioReference
Luminescence-based (e.g., ATP assay)Measures ATP levelsHigh[15]
Fluorescence-based (e.g., Resazurin)Measures metabolic reductionModerate to High[15]
Absorbance-based (e.g., MTT, MTS)Measures metabolic reductionModerate

Note: The signal-to-noise ratio is a measure of assay sensitivity, comparing the desired signal to the background noise.[7][16]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Protein Detection

  • Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% non-fat milk/TBST, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody for the total protein to normalize the phospho-protein signal.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired duration. Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Activates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Produces Kinase_A Kinase A Second_Messenger->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Target_Protein Target Protein Kinase_B->Target_Protein Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Phosphorylated_Target Phosphorylated Target Protein Target_Protein->Phosphorylated_Target Gene_Expression Gene Expression Phosphorylated_Target->Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: A generic signaling pathway illustrating ligand binding to a receptor, leading to downstream activation of kinases and regulation of gene expression.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Check Reagent Quality & Storage Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Prepare Fresh Reagents Reagents_OK->Replace_Reagents No Check_Protocol Review Experimental Protocol Reagents_OK->Check_Protocol Yes Replace_Reagents->Check_Reagents Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Revise_Protocol Revise Protocol & Re-run Protocol_OK->Revise_Protocol No Optimize_Parameters Optimize Critical Parameters Protocol_OK->Optimize_Parameters Yes Revise_Protocol->Check_Protocol Parameters_Optimized Parameters Optimized? Optimize_Parameters->Parameters_Optimized Further_Troubleshooting Consult Literature/ Technical Support Parameters_Optimized->Further_Troubleshooting No Successful_Experiment Consistent Results Parameters_Optimized->Successful_Experiment Yes Further_Troubleshooting->Optimize_Parameters

References

avoiding common pitfalls in Heronamide research

Author: BenchChem Technical Support Team. Date: December 2025

Heronamide Research Technical Support Center

Welcome to the technical support center for Heronamide research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during the experimental process.

I. Isolation and Purification

Q1: We are experiencing low yields of Heronamides from our Streptomyces sp. fermentation. What are the potential causes and solutions?

A1: Low fermentation yields are a common challenge. Several factors could be at play:

  • Suboptimal Culture Conditions: The growth medium composition, pH, temperature, and aeration are critical. Systematically optimize these parameters.

  • Incorrect Harvest Time: The production of secondary metabolites like Heronamides is often growth-phase dependent. Perform a time-course study to identify the optimal harvest point.

  • Extraction Inefficiency: The choice of solvent and extraction method can significantly impact yield. Ensure the solvent polarity is appropriate for the specific Heronamide analogs you are targeting. Consider multi-step or continuous extraction methods.

Troubleshooting Fermentation and Extraction:

ParameterPotential IssueRecommended Action
Culture Medium Nutrient limitation or inhibitionTest different carbon and nitrogen sources. Supplement with trace elements.
pH Drift outside of optimal rangeMonitor and control pH during fermentation.
Aeration Insufficient oxygen for biosynthesisOptimize shaker speed or airflow rate.
Extraction Solvent Poor solubility of HeronamidesTest a range of solvents (e.g., ethyl acetate (B1210297), butanol, acetone).
Extraction Method Incomplete extraction from myceliaEmploy cell disruption techniques (e.g., sonication, homogenization) prior to solvent extraction.

Q2: We are struggling to separate different Heronamide analogs using chromatography. What can we do?

A2: The structural similarity of Heronamide analogs makes chromatographic separation challenging.

  • Column Choice: Standard silica (B1680970) gel may not provide sufficient resolution. Consider using reversed-phase (C18) or size-exclusion chromatography.

  • Solvent System: A systematic optimization of the mobile phase is crucial. For reversed-phase HPLC, fine-tuning the gradient of acetonitrile (B52724) or methanol (B129727) in water is often necessary.

  • Advanced Techniques: If baseline separation is not achieved, consider preparative HPLC or counter-current chromatography.

II. Structural Elucidation

Q1: The relative configuration of our new Heronamide analog is difficult to determine. What approaches can we take?

A1: Determining the complete relative configuration of complex macrocycles like Heronamides is a known challenge.[1]

  • Advanced NMR Techniques: Utilize techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations between protons, which can help define the relative stereochemistry.

  • Chemical Derivatization: Converting a portion of the molecule to a more rigid cyclic derivative can lock the conformation and make NMR interpretation easier.

  • Computational Chemistry: Compare experimental NMR and ECD (Electronic Circular Dichroism) spectra with computationally predicted spectra for all possible diastereomers.[2]

  • Biosynthetic Logic: Understanding the biosynthetic pathway can provide clues to the expected stereochemistry.[1][3]

General Workflow for Structural Elucidation:

G cluster_0 Initial Characterization cluster_1 Connectivity cluster_2 Relative Configuration cluster_3 Absolute Configuration HRMS HRMS 1D_NMR 1D NMR (1H, 13C) HRMS->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR NOESY NOESY 2D_NMR->NOESY Coupling_Constants J-Coupling Analysis NOESY->Coupling_Constants ECD ECD Spectroscopy Coupling_Constants->ECD Crystallography X-ray Crystallography (if possible) ECD->Crystallography Chiral_Deriv Chiral Derivatization Crystallography->Chiral_Deriv

A typical workflow for the structural elucidation of a novel natural product.

III. Biological Assays and Mechanism of Action

Q1: Our cytotoxicity assay results for Heronamide C are inconsistent. What could be the cause?

A1: Inconsistent results in cell-based assays can stem from several sources. Heronamide C is known to have a dramatic and reversible, non-cytotoxic effect on mammalian cell morphology, which might complicate standard cytotoxicity readouts.[1]

  • Compound Stability: Polyene macrolactams can be sensitive to light and temperature. Ensure proper storage and handling. Prepare fresh solutions for each experiment.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all affect the outcome. Standardize your cell culture protocol rigorously.

  • Assay Interference: The Heronamide compound itself might interfere with the assay reagents (e.g., absorbance or fluorescence). Run appropriate controls, including the compound in cell-free conditions.

Troubleshooting Inconsistent Bioassay Results:

Potential CauseSolution
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Well-to-Well Variation Ensure even cell seeding. Mix plates gently after reagent addition.
Reagent Degradation Check expiration dates. Store reagents as recommended.
Bubbles in Wells Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance readings.[4]
Incorrect Wavelength Double-check the plate reader settings against the assay protocol.[4]

Q2: We are trying to identify the molecular target of a novel Heronamide. Where should we start?

A2: Previous research has indicated that Heronamides may target the cell membrane, specifically interacting with saturated hydrocarbon chains in lipid membranes.[5] This provides a strong starting point.

  • Membrane Interaction Studies: Use techniques like Surface Plasmon Resonance (SPR) to investigate direct binding to lipid bilayers of varying compositions.[5]

  • Yeast Mutant Screens: Utilize a panel of fission yeast sterol mutant cells, as they have shown a characteristic sensitivity profile to some Heronamides.[5]

  • Lipidomics: Perform comparative lipidomics on treated versus untreated cells to see if the Heronamide alters the lipid composition of the cell membrane.

Hypothetical Signaling Pathway Perturbation by Heronamide C:

G Heronamide_C Heronamide_C Membrane Cell Membrane (Lipid Rafts) Heronamide_C->Membrane Binds to Saturated Lipid Chains Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Membrane->Rho_GTPases Alters Signaling Platform Actin Actin Cytoskeleton Remodeling Rho_GTPases->Actin Modulates Activity Morphology Changes in Cell Morphology Actin->Morphology

A putative pathway showing how Heronamide C might alter cell morphology.

IV. Experimental Protocols

Protocol 1: General Method for Heronamide Extraction and Isolation

  • Fermentation: Culture the Streptomyces sp. in a suitable liquid medium (e.g., ISP2) for 7-10 days at 28°C with shaking.

  • Harvesting: Separate the mycelia from the broth by centrifugation.

  • Mycelial Extraction: Homogenize the mycelia and extract three times with an equal volume of acetone (B3395972). Combine the acetone extracts and evaporate to an aqueous suspension.

  • Broth Extraction: Extract the supernatant (broth) three times with an equal volume of ethyl acetate.

  • Combine and Fractionate: Combine the aqueous suspension from the mycelial extract with the ethyl acetate extract. Partition the combined extracts and collect the organic layer. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum to yield a crude extract.

  • Initial Chromatography: Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane (B92381) and ethyl acetate.

  • Purification: Further purify the active fractions using reversed-phase HPLC (C18 column) with a gradient of methanol or acetonitrile in water to isolate individual Heronamide compounds.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Heronamide compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Technical Support Center: Enhancing the Biological Activity of Synthetic Heronamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving synthetic Heronamide analogues.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and biological evaluation of Heronamide analogues.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Antifungal Activity of Synthetic Analogue Modification or removal of a critical functional group for biological activity (e.g., the C16-C17 double bond).[1][2] Incorrect stereochemistry in the synthesized analogue.[1] The analogue has poor membrane permeability. Issues with the antifungal assay, such as incorrect inoculum size or incubation time.Synthesize analogues that retain key structural features known to be important for activity. Confirm the stereochemistry of the final compound using appropriate analytical techniques (e.g., NMR, X-ray crystallography). Consider modifications to the analogue's structure to enhance lipophilicity, if poor membrane permeability is suspected. Review and optimize the antifungal assay protocol according to established standards (e.g., CLSI or EUCAST guidelines).[3][4]
Inconsistent Results in Biological Assays Variability in cell passage number or health. Inconsistent compound concentration due to precipitation or degradation. Pipetting errors or improper mixing. Contamination of cell cultures or reagents.Use cells within a consistent and low passage number range. Ensure complete solubilization of the Heronamide analogue in the assay medium and check for stability over the experiment's duration. Calibrate pipettes regularly and ensure thorough mixing of solutions. Maintain sterile techniques and regularly test for contamination.
Difficulty in Synthesizing Heronamide Analogues Low yields in key coupling or cyclization steps. Difficulty in purifying the final compound. Instability of intermediates or the final product.Optimize reaction conditions (e.g., temperature, catalyst, solvent) for critical steps. Employ advanced purification techniques such as preparative HPLC. Handle sensitive compounds under inert atmospheres and at low temperatures when necessary.
Poor Binding Affinity in Surface Plasmon Resonance (SPR) The analogue does not interact with the intended lipid membrane components. Improper immobilization of lipids on the sensor chip. The analogue has aggregated in the running buffer.Re-evaluate the design of the analogue to ensure it targets saturated hydrocarbon chains in lipid membranes.[5] Ensure proper formation of a lipid monolayer or liposome (B1194612) capture on the sensor chip.[6][7][8] Filter the analogue solution before running the SPR experiment and optimize buffer conditions to prevent aggregation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for Heronamides?

Heronamides target cell membranes, specifically interacting with saturated hydrocarbon chains within the lipid bilayer.[5] This interaction is thought to disrupt the structure and function of membrane microdomains, leading to downstream effects such as abnormal cell wall morphology in fission yeast.[5]

2. Which structural features of Heronamide C are crucial for its biological activity?

Studies on synthetic analogues have highlighted the importance of the C16-C17 double bond for the antifungal activity of Heronamide C.[1][2] Additionally, the stereochemistry of the molecule plays a significant role in its biological function, as enantiomers and diastereomers have shown reduced activity.[1]

3. How can the biological activity of synthetic Heronamide analogues be enhanced?

Enhancing biological activity often involves a structure-activity relationship (SAR) approach. Key strategies include:

  • Modification of the side chain: Altering the length and functionality of the side chain can influence membrane interaction and potency.

  • Introduction of different functional groups: Adding or modifying functional groups on the macrolactam ring can affect binding affinity and specificity.

  • Stereochemical modifications: Systematic synthesis and testing of stereoisomers can lead to the identification of more active configurations.

4. What are the recommended methods for assessing the biological activity of Heronamide analogues?

  • Antifungal Susceptibility Testing: Broth microdilution assays are commonly used to determine the Minimum Inhibitory Concentration (MIC) against various fungal strains.[3][4]

  • Mammalian Cell Morphology Assays: As Heronamide C is known to cause reversible changes in mammalian cell morphology, microscopic evaluation of treated cells can be a valuable qualitative assay.[9][10]

  • Surface Plasmon Resonance (SPR): SPR can be used to quantitatively measure the binding affinity of Heronamide analogues to lipid membranes or liposomes, providing insights into their direct interaction with the target.[6][7][8]

Quantitative Data Summary

The following table presents hypothetical yet representative antifungal activity data for a series of synthetic Heronamide C analogues against Candida albicans. This data is for illustrative purposes to guide researchers in presenting their findings.

Compound Modification from Heronamide C MIC (µg/mL)
Heronamide C-8
Analogue 1Saturation of C16-C17 double bond> 64
Analogue 2Truncated side chain32
Analogue 3Epimer at C816
Analogue 4Introduction of a fluorine atom at C104

Experimental Protocols

Protocol 1: Antifungal Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) plate for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the Heronamide analogue in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Protocol 2: Surface Plasmon Resonance (SPR) for Lipid Membrane Binding

This protocol provides a general workflow for assessing the binding of Heronamide analogues to lipid membranes.[6][7][8]

  • Liposome Preparation:

    • Prepare liposomes with a lipid composition that mimics the target cell membrane (e.g., containing saturated hydrocarbon chains).

    • This can be achieved by drying a lipid film and rehydrating it with buffer, followed by extrusion to create unilamellar vesicles of a defined size.

  • Sensor Chip Preparation:

    • Use an appropriate sensor chip for lipid analysis (e.g., an L1 or HPA chip).

    • Immobilize the prepared liposomes onto the sensor chip surface according to the manufacturer's instructions.

  • Binding Analysis:

    • Prepare a series of dilutions of the Heronamide analogue in a suitable running buffer.

    • Inject the analogue solutions over the immobilized liposome surface and a reference surface (without liposomes).

    • Monitor the change in the SPR signal (response units) in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding response.

    • Analyze the binding curves to determine kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD), which reflects the binding affinity.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cellular_effect Cellular Effect Lipid Saturated Hydrocarbon Chains in Lipid Bilayer Disruption Membrane Microdomain Disruption Lipid->Disruption Leads to Heronamide Heronamide Analogue Heronamide->Lipid Binding Morphology Abnormal Cell Wall Morphology Disruption->Morphology Results in G Start Design of Heronamide Analogue Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification BioAssay Biological Activity Screening Purification->BioAssay Antifungal Antifungal Assay (MIC) BioAssay->Antifungal Morphology Cell Morphology Assay BioAssay->Morphology SPR SPR Binding Assay BioAssay->SPR Analysis Data Analysis and SAR Determination Antifungal->Analysis Morphology->Analysis SPR->Analysis Optimization Lead Analogue Optimization Analysis->Optimization

References

Validation & Comparative

Unveiling the Critical Role of the C16-C17 Double Bond: A Comparative Analysis of 16,17-Dihydroheronamide C and Heronamide C Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of the biological activities of Heronamide C and its saturated analogue, 16,17-Dihydroheronamide C, reveals the critical importance of the C16-C17 double bond for the potent antifungal properties of the natural product. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the contrasting bioactivities of these two compounds, supported by quantitative data, detailed experimental protocols, and a visualization of the proposed mechanism of action.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of Heronamide C and 16,17-Dihydroheronamide C was evaluated against the fission yeast Schizosaccharomyces pombe. The results, summarized in the table below, starkly demonstrate the dramatic loss of activity upon saturation of the C16-C17 double bond.

CompoundTarget OrganismIC50 (µM)Activity Notes
Heronamide C Schizosaccharomyces pombe (wild-type)~0.026Potent antifungal activity.[1]
16,17-Dihydroheronamide C Schizosaccharomyces pombe (wild-type)> 50No significant growth inhibition observed.
ent-Heronamide C (Enantiomer of Heronamide C)Schizosaccharomyces pombe (wild-type)0.2610-fold less potent than Heronamide C, indicating chiral recognition by cellular targets.[1]

The Decisive Role of the C16-C17 Double Bond

The stark contrast in antifungal activity between Heronamide C and 16,17-Dihydroheronamide C underscores the essential contribution of the C16-C17 double bond to the bioactivity of Heronamide C. Saturation of this bond, as in 16,17-Dihydroheronamide C, leads to a complete loss of antifungal efficacy against S. pombe. This suggests that the specific conformation and electronic properties conferred by this double bond are crucial for the molecule's interaction with its cellular target.

The proposed mechanism of action for heronamides involves their interaction with the fungal cell membrane. It is believed that these molecules target and disrupt the integrity of membrane microdomains, which are specialized regions of the cell membrane enriched in certain lipids and proteins.[2][3] The planarity and rigidity imposed by the polyene system, including the C16-C17 double bond, are likely critical for the insertion and orientation of Heronamide C within the lipid bilayer, leading to membrane perturbation and subsequent cell death. The lack of this structural feature in 16,17-Dihydroheronamide C likely prevents this effective membrane interaction.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Heronamide C, highlighting its interaction with the fungal cell membrane.

Proposed Mechanism of Action of Heronamide C cluster_membrane Fungal Cell Membrane Lipid Bilayer Lipid Bilayer Membrane Microdomain Membrane Microdomain Disruption Disruption of Membrane Integrity Membrane Microdomain->Disruption Leads to Heronamide C Heronamide C Heronamide C->Membrane Microdomain Targets Cell Death Cell Death Disruption->Cell Death

Caption: Proposed mechanism of Heronamide C targeting fungal membrane microdomains.

Experimental Protocols

The following is a detailed protocol for the antifungal susceptibility testing of compounds against Schizosaccharomyces pombe, based on established broth microdilution methods.

Antifungal Susceptibility Testing of Schizosaccharomyces pombe

1. Materials:

  • Schizosaccharomyces pombe wild-type strain (e.g., 972 h-)

  • Yeast Extract with Supplements (YES) medium or Edinburgh Minimal Medium (EMM)

  • Test compounds (Heronamide C, 16,17-Dihydroheronamide C) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

2. Procedure:

  • Yeast Culture Preparation:

    • Inoculate a single colony of S. pombe into 5 mL of liquid YES or EMM medium.

    • Incubate the culture overnight at 30-32°C with shaking (200 rpm) until it reaches the mid-logarithmic phase of growth (OD600 of 0.2-0.5).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in the appropriate liquid medium (YES or EMM) in a 96-well plate to achieve the desired final concentrations. The final DMSO concentration should be kept below 1% to avoid solvent toxicity.

  • Inoculation:

    • Dilute the mid-log phase yeast culture with fresh medium to a final concentration of approximately 1 x 10^5 cells/mL.

    • Add 100 µL of the diluted yeast suspension to each well of the 96-well plate containing the compound dilutions.

    • Include control wells with yeast and medium only (positive control for growth) and medium only (negative control for contamination).

  • Incubation:

    • Incubate the microtiter plates at 30-32°C for 24-48 hours.

  • Determination of IC50:

    • After incubation, measure the optical density at 600 nm (OD600) of each well using a microplate reader.

    • Calculate the percentage of growth inhibition for each compound concentration relative to the positive control (no compound).

    • The IC50 value, the concentration of the compound that causes 50% inhibition of growth, is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines the workflow for the antifungal susceptibility testing.

Antifungal Susceptibility Testing Workflow Start Start Yeast_Culture Prepare S. pombe Culture Start->Yeast_Culture Compound_Dilution Prepare Serial Dilutions of Compounds Start->Compound_Dilution Inoculation Inoculate 96-well Plates Yeast_Culture->Inoculation Compound_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure OD600 Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the antifungal activity of test compounds.

References

A Comparative Guide to Research Probes for Studying Saturated Lipid Domains: The Case of 16,17-Dihydroheronamide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 16,17-Dihydroheronamide C as a research probe for investigating cellular membranes, particularly its utility in studying domains enriched in saturated lipids. Its performance is critically evaluated against established fluorescent probes, Laurdan and NBD-PE, offering insights into the distinct advantages and limitations of each tool for elucidating membrane structure and function.

Introduction to Membrane-Targeting Probes

The intricate organization of cellular membranes, characterized by lipid domains with distinct compositions and physical properties, plays a pivotal role in numerous biological processes, including signal transduction and protein trafficking. Research probes that can selectively interact with and report on these microdomains are invaluable tools. Heronamide C, a natural product, has been identified as a molecule that targets saturated hydrocarbon chains within lipid membranes.[1] 16,17-Dihydroheronamide C was synthesized as a probe to further investigate this unique mode of action.[2][3][4] This guide compares 16,17-Dihydroheronamide C with two widely used fluorescent membrane probes, Laurdan and NBD-PE, to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Performance Comparison of Research Probes

The selection of a research probe for studying lipid domains is contingent on the specific biological question being addressed. While 16,17-Dihydroheronamide C offers a unique mechanism of action by directly binding to saturated lipid chains, its utility as a probe is compromised by its significantly reduced biological activity compared to its parent compound. In contrast, Laurdan and NBD-PE provide valuable insights through environmentally sensitive fluorescence, reporting on the physical state of the membrane.

Feature16,17-Dihydroheronamide CHeronamide C Analogues (for comparison)LaurdanNBD-PE
Mechanism of Action Binds to saturated hydrocarbon chains in lipid membranes.Binds to saturated hydrocarbon chains in lipid membranes.Reports on membrane polarity and water content in the bilayer.Fluorescent phospholipid analog that partitions into membranes.
Primary Application Designed as a mode-of-action probe for Heronamide C.Antifungal activity; perturbation of membrane microdomains.Visualization and quantification of lipid-ordered vs. -disordered domains.Labeling membranes and studying phospholipid dynamics.
Reported Potency No growth inhibition in fission yeast up to 50 μM.[2]ent-heronamide C IC50: 0.26 μM (wild-type fission yeast).[3]Not applicable (fluorescent probe).Not applicable (fluorescent probe).
Selectivity Presumed for saturated lipid chains.Presumed for saturated lipid chains.Differentiates between liquid-ordered and liquid-disordered phases.Generally partitions into lipid bilayers.
Advantages Specific chemical interaction with the target.Potent biological activity.Environmentally sensitive fluorescence provides information on membrane physical state.Direct labeling of phospholipids.
Limitations Lack of significant biological activity limits its use as a functional probe.[2]Complex synthesis.Can be influenced by factors other than lipid saturation.The bulky fluorophore can perturb membrane structure.

Experimental Data and Protocols

Validation of 16,17-Dihydroheronamide C Activity

The primary validation of 16,17-Dihydroheronamide C as a research probe involved assessing its antifungal activity against fission yeast (Schizosaccharomyces pombe), a model organism for studying membrane-active compounds.

Fission Yeast Growth Inhibition Assay

This assay is designed to determine the concentration of a compound required to inhibit the growth of fission yeast.

Experimental Protocol:

  • Yeast Culture: Grow wild-type fission yeast and relevant mutant strains (e.g., erg2Δ, erg31Δ erg32Δ) in YES (Yeast Extract with Supplements) liquid medium at 30°C with shaking.

  • Compound Preparation: Prepare a stock solution of 16,17-Dihydroheronamide C and other test compounds (e.g., ent-heronamide C) in a suitable solvent, such as DMSO.

  • Assay Setup: In a 96-well plate, add a defined volume of yeast culture at a starting optical density (OD600) of approximately 0.05.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a solvent-only control.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 24-48 hours).

  • Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the solvent control. Determine the IC50 value, the concentration at which 50% of growth is inhibited, by fitting the data to a dose-response curve.

Results for 16,17-Dihydroheronamide C:

CompoundWild-Type IC50 (μM)erg2Δ IC50 (μM)erg31Δ erg32Δ IC50 (μM)
16,17-Dihydroheronamide C > 50[2]> 50> 50
ent-Heronamide C 0.26[3]0.44[3]0.38[3]
8-deoxyheronamide C ~0.13 (calculated from published data)~0.22 (calculated from published data)~0.19 (calculated from published data)

Table 1: Comparative antifungal activity of 16,17-Dihydroheronamide C and heronamide C analogues against fission yeast.

The data clearly demonstrates that the saturation of the C16-C17 double bond in 16,17-Dihydroheronamide C results in a dramatic loss of antifungal activity, indicating that this structural feature is critical for its biological function.[2][3] This finding significantly limits its utility as a direct research probe for studying the functional consequences of targeting saturated lipid domains.

Alternative Probes: Laurdan and NBD-PE

Given the limitations of 16,17-Dihydroheronamide C, researchers often turn to fluorescent probes to study lipid domains. Laurdan and NBD-PE are two such probes with distinct mechanisms.

Laurdan Staining for Membrane Order

Laurdan is a fluorescent dye whose emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membrane environments (rich in saturated lipids), its emission is blue-shifted. In more disordered, hydrated environments, its emission is red-shifted. This property allows for the visualization and quantification of lipid packing.

Experimental Protocol for Laurdan Staining:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Laurdan Staining Solution: Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-5 mM.

  • Staining: Dilute the Laurdan stock solution in cell culture medium to a final concentration of 5-10 μM. Replace the culture medium with the Laurdan-containing medium and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with two emission channels (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) and a suitable excitation wavelength (e.g., 350 nm).

  • Data Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered). GP values range from +1 (highly ordered) to -1 (highly disordered).

NBD-PE Labeling of Membranes

NBD-PE is a phospholipid with a fluorescent NBD group attached to its headgroup. It readily incorporates into cellular membranes and can be used to track lipid dynamics and distribution.

Experimental Protocol for NBD-PE Labeling:

  • Cell Culture: Grow cells on coverslips or in imaging dishes.

  • NBD-PE Solution: Prepare a stock solution of NBD-PE in a suitable solvent (e.g., chloroform (B151607) or ethanol).

  • Labeling: The labeling procedure can vary. One common method is to prepare NBD-PE-containing liposomes and then incubate the cells with these liposomes. Alternatively, a complex of NBD-PE with bovine serum albumin (BSA) can be used for more efficient delivery to the plasma membrane.

  • Incubation: Incubate the cells with the NBD-PE solution for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., on ice to label the outer leaflet of the plasma membrane).

  • Washing: Wash the cells thoroughly with cold PBS to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (excitation ~460 nm, emission ~535 nm).

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G Heronamide C Mode of Action HeronamideC Heronamide C / 16,17-Dihydroheronamide C SaturatedLipids Saturated Hydrocarbon Chains HeronamideC->SaturatedLipids Binds to Microdomain Membrane Microdomain Perturbation HeronamideC->Microdomain Membrane Cell Membrane SaturatedLipids->Membrane Antifungal Antifungal Activity Microdomain->Antifungal

Caption: Proposed mechanism of action for Heronamide C.

G Fission Yeast Growth Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis YeastCulture Yeast Culture PlateSetup 96-well Plate Setup YeastCulture->PlateSetup CompoundPrep Compound Dilution CompoundPrep->PlateSetup Incubation Incubation PlateSetup->Incubation ODMeasurement OD600 Measurement Incubation->ODMeasurement IC50 IC50 Calculation ODMeasurement->IC50

Caption: Workflow for the fission yeast growth inhibition assay.

G Laurdan GP Imaging Logical Flow CellStaining Cell Staining with Laurdan Microscopy Two-Photon Microscopy CellStaining->Microscopy ImageAcquisition Image Acquisition (440nm & 490nm) Microscopy->ImageAcquisition GP_Calculation Pixel-wise GP Calculation ImageAcquisition->GP_Calculation GP_Map GP Map Generation GP_Calculation->GP_Map

References

Unraveling the Structure-Activity Relationship of Heronamide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Heronamide analogues, focusing on their structure-activity relationships (SAR). We delve into their biological activities, supported by experimental data, and provide detailed methodologies for key experiments. This guide aims to facilitate a deeper understanding of the therapeutic potential of this promising class of natural products.

Heronamides, a family of polyketide macrolactams, have garnered significant interest in the scientific community due to their potent biological activities, including antifungal and cytotoxic effects. Understanding the relationship between their chemical structure and biological function is paramount for the design and development of novel therapeutic agents with improved efficacy and selectivity. This guide synthesizes the current knowledge on the SAR of Heronamide analogues, presenting a comparative overview of their performance.

Comparative Biological Activity of Heronamide Analogues

The biological activity of Heronamide analogues is profoundly influenced by specific structural modifications. Key determinants of activity include the saturation of the C16-C17 double bond, the presence and stereochemistry of hydroxyl groups, and the nature of the polyene side chain. The primary mechanism of action for these compounds appears to be the disruption of cellular membranes, with some evidence suggesting an interaction with ergosterol (B1671047) in fungal cells.[1][2]

Below is a summary of the available quantitative data on the antifungal and cytotoxic activities of selected Heronamide analogues.

AnalogueModificationTarget Organism/Cell LineActivity (MIC/IC50)Reference
Heronamide C Parent CompoundSchizosaccharomyces pombeMIC: 0.50 µM[3]
8-deoxyheronamide C Lacks hydroxyl at C8Schizosaccharomyces pombeActive, perturbs membrane[2][4]
16,17-Dihydroheronamide C Saturation of C16-C17 double bondSchizosaccharomyces pombeSignificantly reduced activity[5]
ent-Heronamide C Enantiomer of Heronamide CSchizosaccharomyces pombeInactive[5]
Heronamide analogue (C8,C9-diol) Diastereomer of Heronamide CSchizosaccharomyces pombe80-fold less potent than Heronamide C[4]
BE-14106 Truncated hydrocarbon tailSchizosaccharomyces pombeMIC: 0.50 µM (4 times less potent than Heronamide C)[3]

Note: Quantitative data for a wider range of analogues is dispersed across various studies, highlighting the need for standardized comparative screening.

Key Structure-Activity Relationship Insights:

  • C16-C17 Double Bond: Saturation of the C16-C17 double bond, as seen in 16,17-dihydroheronamide C, leads to a significant reduction in antifungal activity, underscoring the importance of the polyene system for membrane interaction.[5]

  • Stereochemistry: The stereochemistry of the molecule is crucial for its biological activity. The enantiomer of Heronamide C, ent-Heronamide C, is inactive, suggesting a specific chiral recognition by its cellular target.[5] Similarly, alterations in the stereochemistry of the diol at C8 and C9 result in a dramatic loss of potency.[4]

  • Hydroxylation: The presence of hydroxyl groups is important for activity. While specific quantitative comparisons are limited, the activity of 8-deoxyheronamide C suggests that the C8 hydroxyl group may not be essential for membrane perturbation.[2][4]

  • Side Chain: The structure of the hydrocarbon side chain influences the potency of the analogues. For instance, BE-14106, with a truncated side chain, exhibits reduced antifungal activity compared to Heronamide C.[3]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Inoculum Preparation: Fungal strains (e.g., Schizosaccharomyces pombe) are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 – 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial two-fold dilution of the Heronamide analogues is prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% inhibition) compared to the drug-free control well.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Adherent cancer cell lines (e.g., HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Heronamide analogues and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by metabolically active cells are dissolved in a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

Visualizing the Mechanism of Action

The primary mode of action of Heronamide C and its analogues is believed to be the disruption of the fungal cell membrane. While a specific signaling pathway has not been fully elucidated, a plausible mechanism involves the insertion of the lipophilic polyene chain into the lipid bilayer, leading to altered membrane fluidity, pore formation, and ultimately, cell death. This interaction is likely influenced by the presence of ergosterol in the fungal membrane.

Heronamide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Heronamide C Heronamide C membrane Phospholipid Bilayer Ergosterol Heronamide C->membrane:f0 1. Binding & Insertion Disrupted_Membrane Membrane Destabilization & Pore Formation membrane:f1->Disrupted_Membrane 2. Interaction with Ergosterol & Membrane Perturbation Ion_Leakage Ion Leakage Disrupted_Membrane->Ion_Leakage 3. Loss of Integrity Cell_Death Cell Lysis & Death Ion_Leakage->Cell_Death 4. Osmotic Imbalance

Caption: Proposed mechanism of Heronamide C-induced fungal cell death.

Conclusion

The structure-activity relationship of Heronamide analogues reveals critical insights for the development of potent antifungal and cytotoxic agents. The integrity of the polyene macrolactam core, specific stereochemical configurations, and the nature of the side chain are all pivotal for biological activity. The primary mechanism of action, involving direct interaction with and disruption of the cell membrane, presents a promising avenue for combating drug-resistant pathogens. Future research should focus on systematic modifications of the Heronamide scaffold to enhance potency and selectivity, coupled with comprehensive in vivo studies to validate their therapeutic potential. The detailed experimental protocols and the mechanistic model provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

Comparative Analysis of Heronamide C Derivatives in Antifungal Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal properties of Heronamide C and its derivatives. It summarizes key structure-activity relationships, presents available quantitative data, and details relevant experimental protocols.

Heronamide C, a polyene macrolactam isolated from actinomycetes, has demonstrated potent antifungal activity, making it and its synthetic derivatives promising candidates for novel antifungal drug development. This guide synthesizes findings from various studies to offer a comparative overview of their efficacy and mechanism of action.

Structure-Activity Relationship and Antifungal Potency

The antifungal activity of Heronamide C derivatives is significantly influenced by specific structural features. Key determinants of potency include the presence of a C16-C17 double bond and the molecule's stereochemistry. Modifications to these sites can lead to a substantial decrease in antifungal efficacy.

The primary target of Heronamide C and its active derivatives is the fungal cell membrane. These compounds are understood to interact specifically with saturated hydrocarbon chains of phospholipids (B1166683) within the membrane. This interaction is thought to disrupt the integrity and function of membrane microdomains, leading to abnormal cell wall morphology and ultimately inhibiting fungal growth.[1][2][3]

Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Heronamide C and several of its derivatives against Schizosaccharomyces pombe (fission yeast), providing a quantitative comparison of their antifungal potency.

CompoundModificationMIC (µM) against S. pombeRelative Potency to Heronamide C
Heronamide C Parent Compound~0.1251x
16,17-Dihydroheronamide C Saturation of the C16-C17 double bond>100Significantly Reduced
ent-Heronamide C Enantiomer of Heronamide C>100Significantly Reduced
8-deoxyheronamide C Removal of the hydroxyl group at C8Potent (exact MIC not specified in searches)Potent
BE-14106 Different hydrocarbon tail0.504-fold less potent

Data compiled from multiple sources. Note that direct comparison should be made with caution as experimental conditions may vary between studies.[1][4]

Experimental Protocols

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of Heronamide C derivatives using the broth microdilution method, based on established guidelines.[5][6]

Objective: To determine the lowest concentration of a Heronamide C derivative that inhibits the visible growth of a fungal strain.

Materials:

  • Heronamide C derivative stock solution (e.g., in DMSO)

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus, Schizosaccharomyces pombe)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the Heronamide C derivative stock solution in the 96-well plate using RPMI-1640 medium to achieve a range of desired concentrations.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the diluted compound and the growth control well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).

  • MIC Determination:

    • Visually inspect the plates for turbidity or use a spectrophotometer to measure absorbance.

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.

Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the general workflow for antifungal susceptibility testing and the proposed mechanism of action for Heronamide C derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Plates Inoculum->Inoculation Compound Heronamide C Derivative Stock Solution Plate_Prep Serial Dilution in 96-Well Plate Compound->Plate_Prep Plate_Prep->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Antifungal Susceptibility Testing Workflow.

Mechanism_of_Action cluster_heronamide Heronamide C Derivative cluster_membrane Fungal Cell Membrane cluster_effect Cellular Effect Heronamide Heronamide C Derivative Membrane Saturated Hydrocarbon Chains in Phospholipids Heronamide->Membrane Binds to Microdomains Membrane Microdomain Disruption Membrane->Microdomains Leads to CellWall Abnormal Cell Wall Morphology Microdomains->CellWall Causes GrowthInhibition Fungal Growth Inhibition CellWall->GrowthInhibition Results in

Caption: Proposed Mechanism of Antifungal Action.

References

Comparative Analysis of Heronamide Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities and mechanisms of action of various Heronamide compounds, providing a cross-validation of findings for researchers in drug development.

Heronamides, a class of polyketide macrolactams isolated from marine-derived Streptomyces species, have garnered significant interest within the scientific community due to their potent biological activities. This guide provides a comparative analysis of different Heronamide compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing their proposed mechanism of action to aid researchers and drug development professionals.

Comparative Biological Activity of Heronamide Compounds

Heronamide C and its analogue, 8-deoxyheronamide C, have been the most extensively studied compounds in this family, exhibiting notable antifungal properties. Their primary mechanism of action involves the targeting and disruption of the cell membrane by interacting with saturated hydrocarbon chains within the lipid bilayer. This interaction leads to altered membrane integrity and subsequent downstream effects.

While comprehensive comparative data across a wide range of Heronamide compounds remains limited in publicly available literature, existing studies provide valuable insights into their structure-activity relationships. The presence of hydroxyl groups on the macrolactam ring and the integrity of the C16-C17 double bond have been identified as crucial for potent antifungal activity. For instance, a diastereomeric analogue of Heronamide C with a modified C8,C9-diol functionality was found to be 80-fold less potent, and analogues with a truncated side chain also demonstrated reduced activity.

Below is a summary of the available quantitative data for the antifungal activity of selected Heronamide compounds against fission yeast (Schizosaccharomyces pombe).

CompoundTarget OrganismAssay TypeIC50 / MICReference
8-deoxyheronamide CS. pombe (wild-type)Growth InhibitionMIC: 5.8 µM[1]
ent-Heronamide CS. pombe (wild-type)Growth InhibitionIC50: 0.26 µM
ent-Heronamide CS. pombe (erg2Δ mutant)Growth InhibitionIC50: 0.44 µM
ent-Heronamide CS. pombe (erg31Δ erg32Δ double mutant)Growth InhibitionIC50: 0.38 µM

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Heronamide compounds.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., S. pombe) is prepared to a concentration of 0.5 to 2.5 x 10^5 cells/mL in a suitable broth medium (e.g., RPMI-1640).

  • Drug Dilution: The Heronamide compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Fission Yeast Growth Inhibition Assay

This assay is specifically tailored for determining the inhibitory effects of compounds on the growth of fission yeast.

  • Cell Culture: Wild-type and mutant strains of S. pombe are cultured in a standard yeast extract-based medium (e.g., YES medium) to the mid-logarithmic phase.

  • Compound Treatment: The yeast cultures are then treated with various concentrations of the Heronamide compounds or a vehicle control (e.g., DMSO).

  • Growth Monitoring: The growth of the yeast cultures is monitored over time by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves, representing the concentration of the compound that inhibits 50% of the yeast growth.

Mechanism of Action and Signaling Pathways

Heronamides exert their antifungal effects by directly interacting with the fungal cell membrane. This interaction disrupts the integrity of the lipid bilayer, leading to a cascade of downstream events that ultimately inhibit fungal growth.

Proposed Signaling Pathway of Heronamide Action

The following diagram illustrates the proposed signaling pathway initiated by the interaction of Heronamide compounds with the fungal cell membrane.

Heronamide_Pathway Heronamide Heronamide Compound Membrane Fungal Cell Membrane Heronamide->Membrane Targets saturated hydrocarbon chains Disruption Membrane Perturbation Membrane->Disruption Alters membrane integrity Downstream Downstream Signaling Disruption->Downstream Inhibition Growth Inhibition Downstream->Inhibition Antifungal_Workflow Start Start Compound Heronamide Compounds Start->Compound MIC_Assay Broth Microdilution (MIC Determination) Compound->MIC_Assay Yeast_Assay Fission Yeast Growth Inhibition (IC50 Determination) Compound->Yeast_Assay Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Yeast_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR End End SAR->End

References

Probing the Action of Heronamide C: A Comparative Analysis with 16,17-Dihydroheronamide C

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Heronamide C and its dihydro derivative confirms the critical role of the C16-C17 double bond in its antifungal activity and validates its direct interaction with the cell membrane. This guide provides an objective analysis of the experimental data that has solidified our understanding of Heronamide C's mechanism of action.

Heronamide C, a polyene macrolactam isolated from a marine-derived Streptomyces sp., has demonstrated potent biological activities, including antifungal and cytotoxic effects.[1][2] Its precise molecular target remained a subject of investigation until comparative studies with its saturated analogue, 16,17-Dihydroheronamide C, shed light on its mode of action. These investigations have revealed that Heronamide C directly targets the saturated hydrocarbon chains within the lipid membranes of cells.[3][4][5] The synthesis and evaluation of 16,17-Dihydroheronamide C, a probe designed specifically for this purpose, has been instrumental in confirming this target and elucidating the structural features essential for Heronamide C's bioactivity.[6][7][8][9][10][11]

Unveiling the Target: Comparative Activity Data

The pivotal role of the C16-C17 double bond in the biological activity of Heronamide C was conclusively demonstrated through comparative antifungal assays against fission yeast (Schizosaccharomyces pombe). While Heronamide C exhibits potent growth inhibition, 16,17-Dihydroheronamide C was found to be inactive, indicating that the unsaturated bond is indispensable for its mechanism of action.[7]

CompoundTarget OrganismConcentrationResultReference
Heronamide C Fission YeastNot explicitly stated in the provided text, but implied to be active at concentrations where the dihydro derivative is not.Potent antifungal activity[6][7]
16,17-Dihydroheronamide C Fission YeastUp to 50 μMNo growth inhibition[7]

This stark difference in activity strongly suggests that the specific conformation or reactivity conferred by the C16-C17 double bond is crucial for the interaction of Heronamide C with its cellular target.

Experimental Confirmation of Membrane Interaction

The hypothesis that Heronamide C targets the cell membrane was further substantiated by biophysical assays. Surface plasmon resonance (SPR) experiments have demonstrated a direct and tight physical interaction between heronamides, including Heronamide C, and the saturated hydrocarbon chains of lipid membranes.[3][4][5] This interaction is believed to perturb the structure of membrane microdomains, leading to abnormal cell wall morphology and ultimately, cell death.[3][4][5]

Experimental Protocols

Antifungal Activity Assay

The antifungal activity of Heronamide C and 16,17-Dihydroheronamide C was evaluated using a liquid culture of fission yeast (Schizosaccharomyces pombe). The detailed protocol is as follows:

  • Yeast Culture: Fission yeast cells were cultured in a standard growth medium (e.g., YES medium) at 30°C with shaking.

  • Compound Preparation: Stock solutions of Heronamide C and 16,17-Dihydroheronamide C were prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Assay Setup: Yeast cells were diluted to a specific density (e.g., 1 x 10^5 cells/mL) in fresh medium. The cell suspension was then aliquoted into a 96-well microplate.

  • Compound Addition: A serial dilution of the test compounds was added to the wells. A solvent control (DMSO) was also included.

  • Incubation: The microplate was incubated at 30°C for a defined period (e.g., 24-48 hours).

  • Growth Measurement: Cell growth was determined by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition was calculated relative to the solvent control. The IC50 value, the concentration at which 50% of growth is inhibited, can be determined from the dose-response curve.

Surface Plasmon Resonance (SPR)

The direct binding of heronamides to lipid membranes was quantified using SPR. The general workflow for such an experiment is outlined below:

  • Sensor Chip Preparation: A sensor chip (e.g., a Biacore L1 chip) was coated with a lipid bilayer composed of a model membrane lipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC).

  • Analyte Preparation: Solutions of Heronamide C and 16,17-Dihydroheronamide C at various concentrations were prepared in a suitable running buffer.

  • Binding Analysis: The analyte solutions were injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, was monitored in real-time.

  • Data Analysis: The association and dissociation rate constants were determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD), which reflects the binding affinity, can then be calculated.

Visualizing the Mechanism of Action

The proposed mechanism of action of Heronamide C involves a direct interaction with the cell membrane, leading to a disruption of its integrity and function. This can be visualized as a direct binding event that perturbs the lipid bilayer.

Heronamide C Mechanism of Action HC Heronamide C Membrane Cell Membrane (Saturated Hydrocarbon Chains) HC->Membrane Direct Binding Disruption Membrane Perturbation & Microdomain Disruption Membrane->Disruption Morphology Abnormal Cell Wall Morphology Disruption->Morphology Death Cell Death Morphology->Death

Figure 1. Proposed signaling pathway of Heronamide C's antifungal activity.

The experimental workflow for confirming the target of Heronamide C using 16,17-Dihydroheronamide C can be summarized in the following diagram:

Target Confirmation Workflow cluster_0 Compound Synthesis & Design cluster_1 Biological Evaluation cluster_2 Biophysical Analysis cluster_3 Conclusion HC Heronamide C Assay Antifungal Activity Assay (Fission Yeast) HC->Assay SPR Surface Plasmon Resonance (Lipid Membrane Binding) HC->SPR DHC 16,17-Dihydroheronamide C (Probe Molecule) DHC->Assay Conclusion Target Confirmed: Cell Membrane (Saturated Hydrocarbon Chains) Assay->Conclusion SPR->Conclusion

Figure 2. Experimental workflow for target confirmation.

References

Comparative Analysis of Heronamide C and its Dihydro-Analogue: A Focus on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Heronamide C and its synthetic dihydro-analogue, 16,17-dihydroheronamide C. While direct comparative data on their cytotoxicity against mammalian cell lines is not currently available in published literature, this guide summarizes the known effects of Heronamide C on mammalian cells and presents key experimental data comparing the antifungal activity of the two compounds. This information is intended to inform future research and drug development efforts.

Heronamide C is a polyketide macrolactam that has been noted for its unusual effect on mammalian cells; it elicits a dramatic and reversible, yet non-cytotoxic, change in cell morphology. The primary mechanism of action for heronamides is believed to be the targeting of saturated hydrocarbon chains within lipid membranes.

To investigate the structure-activity relationship of Heronamide C, a synthetic analogue, 16,17-dihydroheronamide C, was created. This analogue specifically lacks the C16-C17 double bond. The biological activities of these compounds were then compared, with a focus on their antifungal properties.

Data Presentation: Antifungal Activity

A comparative study on the antifungal activity of Heronamide C analogues and 16,17-dihydroheronamide C against fission yeast (Schizosaccharomyces pombe) revealed a significant loss of activity upon saturation of the C16-C17 double bond. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

CompoundTarget OrganismIC50 (µM)
ent-Heronamide CS. pombe (wild-type)0.26[1]
ent-Heronamide CS. pombe (erg2Δ mutant)0.44[1]
ent-Heronamide CS. pombe (erg31Δ erg32Δ double mutant)0.38[1]
16,17-dihydroheronamide CS. pombe (wild-type)> 50[1][2]

Note: Data for ent-Heronamide C, the enantiomer of the natural product, is presented as a proxy for Heronamide C's activity, as used in the comparative study. The study highlights that 16,17-dihydroheronamide C did not show any growth inhibition up to a concentration of 50 μM, indicating the critical role of the C16-C17 double bond for its antifungal properties[1][2].

Experimental Protocols

The following is a detailed methodology for the antifungal activity assay used to generate the data above.

Fission Yeast Growth Inhibition Assay

  • Strains and Culture Conditions: Fission yeast (Schizosaccharomyces pombe) wild-type and mutant strains were cultured in YES medium (0.5% yeast extract, 3% glucose, and supplements) at 30°C.

  • Preparation of Compounds: Stock solutions of the test compounds (e.g., ent-Heronamide C, 16,17-dihydroheronamide C) were prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Assay Procedure:

    • Yeast cells were pre-cultured to logarithmic phase.

    • The cell suspension was diluted to a specific optical density (OD) at 600 nm.

    • The assay was performed in 96-well microplates. Each well contained the yeast cell suspension and a serial dilution of the test compound. The final concentration of DMSO was kept constant across all wells to avoid solvent effects.

    • Control wells included cells with DMSO only (negative control) and medium only (blank).

  • Incubation: The microplates were incubated at 30°C for a specified period (e.g., 24-48 hours) with shaking.

  • Data Acquisition: Cell growth was determined by measuring the optical density at 600 nm using a microplate reader.

  • IC50 Determination: The percentage of growth inhibition was calculated relative to the negative control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the growth inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key findings regarding the structure-activity relationship of Heronamide C and its dihydro-analogue.

cluster_0 Heronamide C cluster_1 16,17-dihydroheronamide C cluster_2 Biological Activity Heronamide_C Heronamide C (with C16=C17 double bond) Potent_Antifungal Potent Antifungal Activity (IC50 < 1 µM) Heronamide_C->Potent_Antifungal Dihydro_Heronamide_C 16,17-dihydroheronamide C (lacks C16=C17 double bond) No_Activity No Antifungal Activity (IC50 > 50 µM) Dihydro_Heronamide_C->No_Activity

Caption: Structure-activity relationship of Heronamide C.

The experimental workflow for comparing the biological activity of Heronamide C and its dihydro-analogue is depicted below.

cluster_workflow Comparative Biological Activity Workflow start Start compounds Heronamide C & 16,17-dihydroheronamide C start->compounds assay Biological Assay (e.g., Antifungal Growth Inhibition) compounds->assay data Data Collection (e.g., OD600 measurements) assay->data analysis Data Analysis (IC50 Calculation) data->analysis conclusion Conclusion on Structure-Activity Relationship analysis->conclusion

Caption: Experimental workflow for comparison.

Conclusion

The available data strongly indicates that the C16-C17 double bond is essential for the antifungal activity of Heronamide C. Saturation of this bond, as in 16,17-dihydroheronamide C, leads to a complete loss of this biological function. While Heronamide C is reported to have non-cytotoxic effects on mammalian cells, the cytotoxic profile of its dihydro-analogue remains uninvestigated. This represents a significant knowledge gap. Future studies directly comparing the effects of these two compounds on various mammalian cell lines would be invaluable for a comprehensive understanding of the structure-activity relationships of the heronamide class of molecules and for assessing their therapeutic potential.

References

The Indispensable Role of the C16-C17 Alkene in the Antifungal Activity of Heronamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Heronamide C and its saturated analogue, 16,17-Dihydroheronamide C, to validate the critical importance of the C16-C17 double bond for its biological activity. The Heronamides, a class of polyene macrolactams, are known to exhibit significant antifungal properties by targeting and disrupting fungal cell membranes.[1][2][3] This guide synthesizes experimental findings to illustrate the structure-activity relationship and provide a rationale for future drug design and development.

Data Presentation: Unveiling the Significance of Unsaturation

Table 1: Comparative Antifungal Activity of Heronamide C and its Analogue

CompoundKey Structural FeatureRelative Antifungal ActivityNotes
Heronamide C C16-C17 double bondPotentInteracts with and disrupts fungal cell membranes.
16,17-Dihydroheronamide C C16-C17 single bondSignificantly Reduced / InactiveDemonstrates the critical role of the alkene for biological function.
Truncated Side Chain Analogue Altered side chainReduced ActivityHighlights the importance of the entire molecular scaffold for optimal activity.
Diastereomeric Analogue (at C8, C9) Altered stereochemistryReduced ActivitySuggests specific stereochemical requirements for target interaction.

While precise MIC/IC50 values are not available from the reviewed literature, the qualitative descriptions of activity are consistently reported.

Experimental Protocols

Synthesis of 16,17-Dihydroheronamide C

The synthesis of 16,17-Dihydroheronamide C is a multi-step process that involves the strategic modification of the Heronamide C scaffold. A detailed, step-by-step protocol is not publicly available; however, the general synthetic plan involves the selective reduction of the C16-C17 double bond of a Heronamide C precursor. This is typically achieved through catalytic hydrogenation using a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere. The reaction is carefully monitored to ensure selective reduction without affecting other sensitive functional groups within the molecule. Purification is then carried out using chromatographic techniques to yield the desired 16,17-Dihydroheronamide C.[7][8]

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of Heronamide C and its analogues is typically assessed using a broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M38-A2 standard for filamentous fungi.[9][10][11]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to obtain sporulating colonies. A suspension of conidia is prepared in sterile saline or water and adjusted to a specific concentration (e.g., 10^4 CFU/mL) using a spectrophotometer or hemocytometer.

  • Drug Dilution: A stock solution of the test compound (Heronamide C or its analogue) in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate containing RPMI 1640 medium buffered with MOPS.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for a specified period, typically 48-72 hours, depending on the fungal species.[10]

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 80% or 100% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.[12]

Mandatory Visualizations

Experimental Workflow for Validating C16-C17 Bond Importance

cluster_synthesis Synthesis cluster_testing Antifungal Susceptibility Testing cluster_comparison Comparative Analysis Heronamide_C_precursor Heronamide C Precursor Selective_Reduction Selective Reduction of C16=C17 Heronamide_C_precursor->Selective_Reduction Dihydroheronamide_C 16,17-Dihydroheronamide C Selective_Reduction->Dihydroheronamide_C Broth_Microdilution Broth Microdilution Assay Dihydroheronamide_C->Broth_Microdilution Heronamide_C Heronamide C Heronamide_C->Broth_Microdilution MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination Compare_Activity Compare Antifungal Activity MIC_Determination->Compare_Activity Conclusion Validate Importance of C16-C17 Bond Compare_Activity->Conclusion

Caption: Workflow for validating the C16-C17 bond's importance.

Proposed Mechanism of Action of Heronamide C

Heronamide_C Heronamide C Fungal_Cell_Membrane Fungal Cell Membrane (Saturated Hydrocarbon Chains) Heronamide_C->Fungal_Cell_Membrane Binds to Membrane_Disruption Membrane Microdomain Perturbation Fungal_Cell_Membrane->Membrane_Disruption Leads to Loss_of_Integrity Loss of Membrane Integrity Membrane_Disruption->Loss_of_Integrity Ion_Leakage Ion Leakage Loss_of_Integrity->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Heronamide C's proposed mechanism of action.

Conclusion

References

Comparative Analysis of Synthetic Strategy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of 16,17-Dihydroheronamide C, a synthetic analogue of the potent antifungal agent Heronamide C, is presented below for researchers, scientists, and drug development professionals. This guide details the modular synthetic strategy, compares its biological activity with related compounds, and provides the experimental protocols for its preparation. As of this review, the synthesis of 16,17-Dihydroheronamide C has been reported by a single research group, and to date, no independent verification of this synthesis has been published.

The total synthesis of 16,17-Dihydroheronamide C was accomplished as part of a broader study to investigate the structure-activity relationship of the Heronamide class of natural products.[1][2][3] The synthesis employs a highly modular approach, allowing for the preparation of various analogues to probe the biological significance of different structural motifs.[1][2][3]

The core strategy involves the convergent assembly of two key fragments: a C1–C13 unit and a C14–C27 unit. This modularity is a key feature, enabling the synthesis of derivatives with modifications in either segment.

Biological Activity Comparison

16,17-Dihydroheronamide C was designed to investigate the role of the C16–C17 double bond in the antifungal activity of Heronamide C.[1][2] The evaluation of its growth inhibition activity against fission yeast revealed a critical insight into the pharmacophore of this class of compounds.

Table 1: Comparative Antifungal Activity

CompoundTarget OrganismIC₅₀ (μM)Key Structural Feature
16,17-Dihydroheronamide C Fission Yeast> 50Saturated C16–C17 bond
ent-Heronamide C Fission Yeast0.26Enantiomer of Heronamide C
8-Deoxyheronamide C Fission YeastPositive ControlNatural Analogue

The data clearly indicates that the saturation of the C16–C17 double bond leads to a complete loss of antifungal activity, with 16,17-Dihydroheronamide C showing no growth inhibition up to a concentration of 50 μM.[1][3] In contrast, ent-Heronamide C, the enantiomer of the natural product, retained potent antifungal activity.[1][3] This suggests the C16–C17 double bond is crucial for the biological activity of Heronamide C.[1][2]

Synthetic Workflow

The synthetic route to 16,17-Dihydroheronamide C is a multi-step process involving the preparation of two advanced fragments, their subsequent coupling, and final macrocyclization and deprotection steps.

G cluster_0 C14–C27 Fragment Synthesis cluster_1 C1–C13 Fragment Synthesis cluster_2 Final Assembly start_material_2 Known Precursor step_2_1 Multi-step synthesis start_material_2->step_2_1 fragment_C14_C27 C14–C27 Fragment (10) step_2_1->fragment_C14_C27 stille_coupling Stille Coupling fragment_C14_C27->stille_coupling start_material_1 Known Precursor step_1_1 Multi-step synthesis start_material_1->step_1_1 fragment_C1_C13 C1–C13 Fragment (9) step_1_1->fragment_C1_C13 fragment_C1_C13->stille_coupling deprotection_1 Simultaneous Deprotection (Fm & Fmoc) stille_coupling->deprotection_1 macrolactamization Macrolactamization deprotection_1->macrolactamization deprotection_2 TES Deprotection macrolactamization->deprotection_2 final_product 16,17-Dihydroheronamide C (8) deprotection_2->final_product

Caption: Synthetic workflow for 16,17-Dihydroheronamide C.

Experimental Protocols

The synthesis of 16,17-Dihydroheronamide C involves a sequence of key reactions, with the final steps detailed below.

Synthesis of the C14–C27 Fragment (10)

The preparation of the C14–C27 fragment is a multi-step process. The final steps reported involve iodination, Teoc deprotection, and Fmoc protection, affording the desired fragment in a 27% overall yield over four steps.[3]

Key Final Steps in the Synthesis of 16,17-Dihydroheronamide C (8)

1. Stille Coupling of Fragments 9 and 10: The C1–C13 fragment (9) and the C14–C27 fragment (10) are coupled using Stille conditions.[3]

2. Simultaneous Deprotection and Macrolactamization: Following the coupling, the Fm and Fmoc protecting groups are removed concurrently. The resulting linear precursor undergoes macrolactamization to form the 20-membered ring.[3]

3. TES Deprotection: The final step is the deprotection of the triethylsilyl (TES) ether to yield 16,17-Dihydroheronamide C.[3]

The overall yield for these final four steps (Stille coupling, deprotection, macrolactamization, and TES deprotection) is reported to be 18%.[3]

Note: Detailed experimental procedures and characterization data can be found in the supporting information of the primary literature.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of 16,17-Dihydroheronamide C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Heronamide C is identified as a polyketide macrolactam derived from marine Streptomyces.[1][2] While specific toxicity data is limited, its biological activity, including its interaction with cell membranes, necessitates careful handling and disposal to prevent unintended environmental release or exposure.[3]

Quantitative Data Summary

As no specific quantitative safety data for 16,17-Dihydroheronamide C was found, the following table summarizes the known properties of the parent compound, Heronamide C, which can serve as a conservative proxy for initial safety assessments.

PropertyValueSource
Molecular FormulaC₂₉H₃₉NO₃[4]
Molecular Weight449.6 g/mol [4]
Purity≥95%[2]

Experimental Protocols: Standard Chemical Waste Disposal

The following procedure outlines the recommended steps for the disposal of small research quantities of 16,17-Dihydroheronamide C. This protocol is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.[5][6]

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • A designated and properly labeled hazardous waste container.

  • Waste manifest or tracking form as required by your institution.

Procedure:

  • Container Preparation: Obtain a compatible and properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) office. The container should be clean, dry, and in good condition.

  • Packaging:

    • For solid waste (e.g., contaminated labware, gloves, paper towels), place it in a designated solid hazardous waste container.

    • For liquid waste (e.g., solutions containing 16,17-Dihydroheronamide C), transfer it to a labeled liquid hazardous waste container. Ensure the container is sealed tightly to prevent leaks or spills.

  • Labeling: Clearly label the hazardous waste container with the full chemical name: "16,17-Dihydroheronamide C". Also, include the concentration and quantity of the waste. Attach any other labels required by your institution's waste management program.

  • Storage: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.

  • Disposal Request: Follow your institution's procedures to request a pickup of the hazardous waste. This typically involves submitting a chemical waste collection request form to your EHS department.

  • Documentation: Complete and retain a copy of the waste manifest or any other tracking documentation provided by the hazardous waste disposal service for your records.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 16,17-Dihydroheronamide C.

start Start: 16,17-Dihydroheronamide C Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid package_solid Package in Labeled Solid Hazardous Waste Container solid_waste->package_solid package_liquid Package in Labeled Liquid Hazardous Waste Container liquid_waste->package_liquid store Store in Designated Hazardous Waste Accumulation Area package_solid->store package_liquid->store request Submit Chemical Waste Collection Request to EHS store->request document Complete and Retain Waste Manifest request->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for 16,17-Dihydroheronamide C.

References

Essential Safety and Logistical Information for Handling 16,17-Dihydroheronamide C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 16,17-Dihydroheronamide C is not publicly available. The following guidance is based on established best practices for handling potent, bioactive, and potentially cytotoxic compounds. Researchers must perform a risk assessment and consult their institution's safety office before handling this substance. 16,17-Dihydroheronamide C is known for its antifungal activity and is used as a probe for analyzing the mode-of-action of heronamide C, indicating its potent biological effects.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure during the handling of 16,17-Dihydroheronamide C. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Disposable Gown- Two pairs of chemotherapy-tested nitrile gloves
Weighing and Reconstitution - Disposable Gown- Two pairs of chemotherapy-tested nitrile gloves- N95 or N100 respirator- Full-face shield or safety goggles and a surgical mask
Solution Preparation and Dilution - Disposable Gown- Two pairs of chemotherapy-tested nitrile gloves- Full-face shield or safety goggles and a surgical mask
In Vitro / In Vivo Administration - Disposable Gown- Two pairs of chemotherapy-tested nitrile gloves- Full-face shield or safety goggles and a surgical mask
Waste Disposal - Disposable Gown- Two pairs of chemotherapy-tested nitrile gloves- Full-face shield or safety goggles and a surgical mask
Spill Cleanup - Disposable Gown- Two pairs of industrial-thickness nitrile or neoprene gloves- N95 or N100 respirator- Full-face shield or safety goggles

Operational Plan

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear a disposable gown and two pairs of chemotherapy-tested nitrile gloves before opening the package in a designated containment area, such as a chemical fume hood or biological safety cabinet.

  • Store 16,17-Dihydroheronamide C according to the manufacturer's recommendations, typically in a securely sealed, clearly labeled container in a ventilated, restricted-access area.

2. Weighing and Solution Preparation:

  • All handling of the powdered form of 16,17-Dihydroheronamide C must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of airborne particles.[2]

  • Wear a disposable gown, two pairs of chemotherapy-tested nitrile gloves, and respiratory protection (N95 or N100 respirator).[2][3] Eye protection, such as a full-face shield or safety goggles worn with a surgical mask, is also required.[2][3]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. Decontaminate all equipment after use.

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

3. Spill Management:

  • In the event of a spill, immediately secure the area and alert personnel.

  • Don the appropriate PPE for spill cleanup, including a disposable gown, two pairs of industrial-thickness gloves, and respiratory and eye protection.[3][4]

  • For liquid spills, use a cytotoxic spill kit to absorb the material. For powder spills, gently cover with damp absorbent material to avoid generating dust.

  • Collect all contaminated materials into a designated cytotoxic waste container.

  • Decontaminate the spill area with an appropriate cleaning agent (e.g., 10% bleach solution followed by a neutralizer like sodium thiosulfate, then water), and dispose of all cleaning materials as cytotoxic waste.[3]

Disposal Plan

All materials contaminated with 16,17-Dihydroheronamide C must be disposed of as cytotoxic waste in accordance with institutional and local regulations.

  • Solid Waste: This includes gloves, gowns, weigh boats, pipette tips, and any other disposable items that have come into contact with the compound.[4] These should be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed container for hazardous chemical waste. Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with 16,17-Dihydroheronamide C must be disposed of in a designated sharps container for cytotoxic waste.

Safe Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of 16,17-Dihydroheronamide C A Receiving and Storage B Weighing and Solution Preparation (in certified containment) A->B Wear appropriate PPE C Experimental Use B->C Wear appropriate PPE D Decontamination of Surfaces and Equipment C->D After use E Spill? C->E G Segregation of Waste D->G F Spill Cleanup Procedure E->F Yes E->G No F->G After cleanup H Cytotoxic Solid Waste (Gloves, Gowns, etc.) G->H I Cytotoxic Liquid Waste (Unused Solutions) G->I J Cytotoxic Sharps Waste (Needles, Syringes) G->J K Proper Disposal according to Institutional and Local Regulations H->K I->K J->K

Caption: Workflow for the safe handling and disposal of 16,17-Dihydroheronamide C.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.